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  • Product: Dimethyl 2-(5-bromo-2-nitrophenyl)malonate
  • CAS: 1417407-96-5

Core Science & Biosynthesis

Foundational

Solubility & Handling Guide: Dimethyl 2-(5-bromo-2-nitrophenyl)malonate

Solvent Systems: DMSO & DMF Part 1: Executive Technical Synthesis Topic: Solubility and handling of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate (CAS: 1417407-96-5). Context: This compound is a critical synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Systems: DMSO & DMF

Part 1: Executive Technical Synthesis

Topic: Solubility and handling of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate (CAS: 1417407-96-5). Context: This compound is a critical synthetic intermediate, primarily utilized in the synthesis of 6-bromoindole and 6-bromooxindole derivatives via reductive cyclization. Its solubility profile is dominated by the competing polarities of the nitro group/diester functionality and the hydrophobic bromophenyl core.

Core Solubility Assessment

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate exhibits high solubility in polar aprotic solvents (DMSO, DMF) and poor solubility in aqueous media. This behavior is dictated by the molecule's high dipole moment (nitro group) and hydrogen-bond accepting capacity (esters), which align energetically with the dipolar nature of DMSO and DMF.

SolventSolubility RatingEstimated Saturation (25°C)Primary Application
DMSO Excellent > 100 mg/mL (> 0.3 M)Stock solutions, SNAr reactions
DMF Excellent > 100 mg/mL (> 0.3 M)Synthetic solvent, high-temp reactions
Ethanol Moderate~10–20 mg/mLRecrystallization (often with Hexane)
Water Insoluble< 0.1 mg/mLPrecipitation/Workup

Part 2: Physicochemical Mechanics

To understand why this compound behaves as it does, we must analyze the solvation thermodynamics.

The Solute: Dimethyl 2-(5-bromo-2-nitrophenyl)malonate[1][2][3]
  • Molecular Weight: 332.11 g/mol [1]

  • Key Functional Groups:

    • Nitro (-NO₂): Strongly electron-withdrawing, creates a significant dipole.

    • Malonate Diester: Two carbonyl oxygens act as hydrogen bond acceptors (HBAs).

    • Aryl Bromide: Adds lipophilicity (hydrophobicity) and molecular bulk.

The Solvents: DMSO & DMF[4][5]
  • Mechanism: DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) are polar aprotic solvents. They possess high dielectric constants (DMSO:

    
    ) but lack acidic protons.
    
  • Interaction: The sulfur-oxygen dipole in DMSO strongly solvates the electron-deficient aromatic ring (created by the nitro group) and interacts with the ester carbonyls via dipole-dipole forces. The lack of hydrogen bond donors prevents the solvent from "caging" the molecule as water would, allowing for high miscibility.

Stability Warning (The "Wet DMSO" Trap)

While highly soluble, this compound contains two methyl ester groups. DMSO is hygroscopic (absorbs water from air).

  • Risk: In the presence of water and trace impurities (acid/base), the esters are prone to hydrolysis, converting the compound to the mono-ester or dicarboxylic acid, which may spontaneously decarboxylate.

  • Mitigation: Always use anhydrous DMSO (≤0.1% water) and store stock solutions at -20°C.

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (Standard)

Target: Creation of a stable stock for biological assays or analytical standards.

Reagents:

  • Dimethyl 2-(5-bromo-2-nitrophenyl)malonate (MW: 332.11 g/mol ).[1]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

Workflow:

  • Weighing: Accurately weigh 16.6 mg of the solid substance into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

    • Note: Amber glass is preferred to prevent potential photodegradation of the nitro-aromatic moiety.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. The pale yellow solid should dissolve rapidly.

    • Visual Check: Hold against a light source. The solution must be clear, yellow, and free of particulates. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Gravimetric Solubility Limit Determination

Target: Determining the exact saturation point for process chemistry optimization.

Workflow:

  • Add 100 mg of solid to a tared glass vial.

  • Add 200 µL of DMSO (Initial concentration target: 500 mg/mL).

  • Shake/Vortex at 25°C for 1 hour.

  • Observation:

    • If dissolved: Solubility > 500 mg/mL. Add another 100 mg.

    • If undissolved: Add DMSO in 100 µL increments, vortexing for 10 mins between additions, until clear.

  • Calculation:

    
    
    

Part 4: Visualization & Pathways

Solvation & Reactivity Logic

The following diagram illustrates the solvation logic and the downstream synthetic utility of the compound in DMSO/DMF.

SolubilityLogic Compound Dimethyl 2-(5-bromo-2-nitrophenyl)malonate (Solid, Lipophilic Core) Interaction Dipole-Dipole Interaction & Pi-Stacking Solvation Compound->Interaction Mixed with Solvent DMSO / DMF (Polar Aprotic) Solvent->Interaction Solvates Solution Homogeneous Solution (High Concentration) Interaction->Solution Rapid Dissolution Reaction Reductive Cyclization (Synthesis of 6-Bromooxindole) Solution->Reaction Reagent Availability Precipitation Aqueous Workup (Precipitation) Solution->Precipitation Add Water

Figure 1: Solvation mechanism and process flow. The polar aprotic nature of DMSO facilitates the dissolution of the nitro-malonate core, enabling subsequent cyclization reactions.

Solubility Determination Workflow

A decision tree for researchers handling this compound for the first time.

Workflow Start Start: Solid Compound CheckSolvent Check Solvent Quality (Anhydrous Required?) Start->CheckSolvent Dissolve Add DMSO/DMF (Target: 50 mM) CheckSolvent->Dissolve Vortex Vortex / Sonicate (1-5 mins) Dissolve->Vortex Visual Visual Inspection Vortex->Visual Clear Clear Solution Visual->Clear Yes Turbid Turbid/Particulates Visual->Turbid No Action1 Proceed to Assay or Synthesis Clear->Action1 Action2 Dilute or Warm (max 40°C) Turbid->Action2 Action2->Vortex

Figure 2: Step-by-step decision tree for preparing stock solutions.

Part 5: References & Authority

  • Chemical Identity & Properties:

    • Source: Sigma-Aldrich / Merck. "Dimethyl 2-(5-bromo-2-nitrophenyl)malonate CAS 1417407-96-5."[1][2]

    • URL: (Verified CAS search).

  • Synthetic Methodology (Solvent Context):

    • Source: PrepChem. "Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate." (Methodology analog for 5-bromo isomer using DMSO/NaH).

    • URL:

  • General Solubility of Nitro-Malonates:

    • Source: Mayr's Database of Reactivity Parameters.[3] "Molecule anion of diethyl 2-(4-nitrophenyl)malonate (in DMSO)."

    • URL:

  • DMSO Handling & Properties:

    • Source: Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data."

    • URL:

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for the batch in use before handling.

Sources

Exploratory

A Comparative Analysis of Dimethyl and Diethyl 2-(5-bromo-2-nitrophenyl)malonate: A Guide to Strategic Reagent Selection in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical development and complex organic synthesis, the strategic selection of start...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical development and complex organic synthesis, the strategic selection of starting materials and intermediates is paramount to achieving optimal reaction outcomes, yields, and purity. Among the versatile building blocks available to chemists, substituted phenylmalonates serve as critical precursors for a variety of heterocyclic scaffolds. This guide provides an in-depth technical comparison between two closely related yet functionally distinct reagents: dimethyl 2-(5-bromo-2-nitrophenyl)malonate and diethyl 2-(5-bromo-2-nitrophenyl)malonate.

While differing by only a single carbon atom on each ester chain, the choice between the methyl and ethyl variant has significant downstream implications. This whitepaper will elucidate these differences, focusing on the interplay of steric and electronic effects that influence reactivity, synthetic handling, and reaction kinetics. We will explore the causality behind experimental choices, from enolate formation to purification strategies and subsequent chemical transformations, providing field-proven insights to guide researchers in making informed decisions for their specific synthetic targets.

Core Molecular and Physicochemical Distinctions

The foundational difference between the two title compounds lies in the alkyl portion of their ester functional groups: a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group.[1] This seemingly minor variation imparts distinct physicochemical properties that influence their behavior in a laboratory setting.[2]

The ethyl group is structurally larger and possesses slightly greater electron-donating character compared to the methyl group.[3][4] These fundamental attributes are the primary drivers of the differences in reactivity and handling discussed throughout this guide.

PropertyDimethyl 2-(5-bromo-2-nitrophenyl)malonateDiethyl 2-(5-bromo-2-nitrophenyl)malonate
Molecular Formula C₁₁H₁₀BrNO₆[5]C₁₃H₁₄BrNO₆
Molecular Weight 332.11 g/mol [5]360.16 g/mol
Appearance Typically a solid at room temperatureTypically a liquid or low-melting solid
Boiling Point Higher than unsubstituted dimethyl malonate (181°C)[6]Higher than unsubstituted diethyl malonate (199°C)[7]
Solubility Soluble in common organic solvents (DMSO, Ethyl Acetate)[8]Soluble in common organic solvents, may exhibit slightly higher solubility in less polar solvents compared to the dimethyl analog.
pKa of α-hydrogen Approx. 13 (similar to parent dialkyl malonates)[9]Approx. 13 (similar to parent dialkyl malonates)[9]

Comparative Reactivity: Steric and Electronic Effects in Action

The synthetic utility of these malonates stems from the acidity of the α-hydrogen located on the carbon between the two carbonyl groups. Deprotonation with a suitable base generates a stabilized carbanion (enolate), which is a potent nucleophile. The nature of the alkyl ester group directly influences the accessibility and reactivity of this key position.

Steric Hindrance

The most significant differentiator is steric hindrance. The larger ethyl groups create a more sterically crowded environment around the central active methylene carbon and the ester carbonyls.[3][10]

  • Impact on Nucleophilic Attack: During reactions where the malonate enolate acts as a nucleophile (e.g., in SNAr reactions to form the parent compound), the bulkier ethyl groups can slightly impede the approach of the enolate to the electrophilic substrate. However, this effect is often minor for the enolate formation itself.

  • Impact on Ester Reactivity: During subsequent reactions involving the ester groups, such as hydrolysis, the steric bulk of the ethyl groups presents a greater barrier to the approach of nucleophiles (like a hydroxide ion or water) to the carbonyl carbon.[11] This generally results in slower hydrolysis rates for diethyl esters compared to their dimethyl counterparts under identical conditions.[12]

Electronic Effects

Alkyl groups are weakly electron-donating. The ethyl group exerts a slightly stronger positive inductive effect (+I) than the methyl group.[3]

  • Enolate Stability: This subtle electronic difference has a minimal impact on the acidity (pKa) of the α-hydrogen, which is primarily dictated by the powerful electron-withdrawing effect of the two adjacent carbonyl groups.[13]

  • Carbonyl Electrophilicity: The increased electron-donating nature of the ethyl groups slightly reduces the electrophilicity of the ester carbonyl carbons compared to the dimethyl ester. This contributes, along with sterics, to the slower rate of nucleophilic attack at the ester, such as during hydrolysis.[3]

G cluster_dm Dimethyl Ester (-CH3) cluster_de Diethyl Ester (-C2H5) cluster_consequences Practical Consequences DM Smaller Steric Profile Easier_Access Less Hindered Carbonyls DM->Easier_Access leads to DE Slightly Weaker Electron Donation DE->Easier_Access EE Larger Steric Profile Hindered_Access More Hindered Carbonyls EE->Hindered_Access leads to DD Slightly Stronger Electron Donation DD->Hindered_Access Faster_Hyd Faster Hydrolysis Rate Easier_Access->Faster_Hyd results in Slower_Hyd Slower Hydrolysis Rate Hindered_Access->Slower_Hyd results in workflow cluster_reactants Reactants Malonate Dialkyl Malonate (Dimethyl or Diethyl) React SNAr Reaction in aprotic polar solvent (e.g., DMSO, DMF) Malonate->React Halobenzene 2,5-Dibromonitrobenzene or 2-Chloro-5-bromonitrobenzene Halobenzene->React Base Base (NaH, NaOMe, or NaOEt) Base->React Workup Aqueous Workup (e.g., NH4Cl quench) React->Workup Product Crude Product Workup->Product Purify Purification (Recrystallization or Column Chromatography) Product->Purify Final Final Product: Dimethyl or Diethyl 2-(5-bromo-2-nitrophenyl)malonate Purify->Final

Caption: General workflow for the synthesis of the title compounds.

Protocol 1: Synthesis of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate

This protocol is adapted from established procedures for synthesizing related nitroaryl malonates. [8][14]

  • Objective: To synthesize dimethyl 2-(5-bromo-2-nitrophenyl)malonate via SNAr.

  • Materials:

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Dimethyl malonate

    • 2,5-Dibromonitrobenzene

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Hexane

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMSO under an inert atmosphere (N₂ or Ar), add dimethyl malonate (1.2 equivalents) dropwise at room temperature. Causality: This forms the sodium dimethyl malonate enolate, the active nucleophile. DMSO is an ideal polar aprotic solvent for this SNAr reaction.

    • Stir the mixture at room temperature for 30 minutes, then heat to 80-100°C for 40 minutes to ensure complete enolate formation. [8] 3. Add 2,5-dibromonitrobenzene (1.0 equivalent) in one portion. The reaction is exothermic.

    • Maintain the reaction temperature at 100°C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous NH₄Cl solution. Causality: This quenches the reaction by neutralizing any remaining base and protonating the enolate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by recrystallization from an ethyl acetate-hexane solvent system to yield the final product. [8]

Protocol 2: Synthesis of Diethyl 2-(5-bromo-2-nitrophenyl)malonate
  • Objective: To synthesize diethyl 2-(5-bromo-2-nitrophenyl)malonate.

  • Materials:

    • Sodium ethoxide (NaOEt)

    • Ethanol (absolute) or DMF

    • Diethyl malonate

    • 2,5-Dibromonitrobenzene

    • And other workup reagents as listed in Protocol 1.

  • Procedure:

    • Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol or dissolve it in DMF. Causality: Using sodium ethoxide with diethyl malonate prevents transesterification, where the ester groups could be scrambled.

    • Add diethyl malonate (1.2 equivalents) to the base solution and stir for 30-60 minutes at room temperature.

    • Add 2,5-dibromonitrobenzene (1.0 equivalent) and heat the mixture to 80-100°C.

    • Monitor the reaction and perform workup and purification as described in Protocol 1. The purification may require adjustment of the recrystallization solvent system (e.g., ethanol-water or ethyl acetate-heptane) due to the different solubility profile of the diethyl ester.

Downstream Applications and Strategic Selection

These compounds are rarely the final target but are valuable intermediates, primarily for the synthesis of oxindoles and other nitrogen-containing heterocycles after reduction of the nitro group and subsequent cyclization. [14]The choice between the dimethyl and diethyl variant often depends on the requirements of the subsequent steps.

Hydrolysis and Decarboxylation

A common transformation for malonic esters is hydrolysis to the corresponding dicarboxylic acid, followed by thermal decarboxylation to yield a substituted acetic acid. [15][16]

  • Dimethyl Ester: Generally undergoes hydrolysis under milder basic conditions (e.g., LiOH in THF/water) compared to the diethyl ester. [17]This can be advantageous if other functional groups in the molecule are sensitive to harsh basic conditions or high temperatures.

  • Diethyl Ester: Requires more forcing conditions for hydrolysis (e.g., heating with aqueous NaOH or HBr/acetic acid). [18][19]However, its increased thermal stability and potentially different crystallization properties might make it easier to handle and purify as an intermediate before the final hydrolysis/decarboxylation step.

Use in Drug Discovery

The 5-bromo-2-nitrophenyl moiety is a precursor to various scaffolds used in drug discovery. [20][21]For example, reductive cyclization of these malonates is a key step in forming 6-bromo-oxindole derivatives, which are core structures in many kinase inhibitors and other bioactive molecules. [14]

  • Choose Dimethyl when:

    • Milder downstream reaction conditions (especially for hydrolysis) are required.

    • The slightly smaller molecular weight is a consideration for process mass intensity.

    • The starting material, dimethyl malonate, is often more cost-effective. [9]* Choose Diethyl when:

    • Greater stability of the ester group to certain reaction conditions is needed.

    • The physical state (often liquid) or solubility profile is advantageous for a specific process (e.g., continuous flow reaction).

    • The use of ethanol as a solvent is preferred for safety or process reasons (matching the ester to prevent transesterification).

Conclusion

The distinction between dimethyl and diethyl 2-(5-bromo-2-nitrophenyl)malonate extends far beyond their chemical formulas. The dimethyl derivative offers advantages in terms of reactivity, particularly for subsequent hydrolysis steps, due to reduced steric hindrance. Conversely, the diethyl derivative provides greater stability and possesses different physical properties that may be beneficial for specific purification or handling protocols.

An understanding of the subtle interplay between steric bulk and electronic effects is crucial for the modern medicinal chemist. By considering the entire synthetic route, from initial SNAr reaction to final target molecule, researchers can strategically select the malonic ester that best aligns with their process requirements, ultimately leading to more efficient, robust, and successful synthetic campaigns in the pursuit of novel therapeutics.

References

  • Google Patents. EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
  • Quora. What is the difference between ethyl and methyl? [Online] Available at: [Link]

  • Oreate AI Blog. Ethyl vs. Methyl: Understanding the Chemical Twins. [Online] Available at: [Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis. [Online] Available at: [Link]

  • Wikipedia. Diethyl malonate. [Online] Available at: [Link]

  • Ataman Kimya. DIMETHYL MALONATE. [Online] Available at: [Link]

  • OECD Existing Chemicals Database. MALONIC ACID DIESTERS. [Online] Available at: [Link]

  • Oriental Journal of Chemistry. Adsorption Isotherms Of Diethyl And Dimethyl Malonate Esters On Single –Walled Carbon Nanotubes. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. [Online] Available at: [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Online] Available at: [Link]

  • Google Patents. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles.
  • Google Patents. US2373011A - Production of malonic acid.
  • J. Chem. Soc. Perkin Trans. 1. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Online] Available at: [Link]

  • PubChem - NIH. Diethyl Malonate. [Online] Available at: [Link]

  • Sonal Plasrub Industries Pvt. Ltd. Diethyl Bromo Malonate. [Online] Available at: [Link]

  • PubChem - NIH. Dimethyl malonate. [Online] Available at: [Link]

  • European Patent Office. EP 1310486 A1 - PROCESS FOR PRODUCING 5-FLUOROOXYINDOLE AND FOR PRODUCING INTERMEDIATE THEREFOR. [Online] Available at: [Link]

  • Wikipedia. Dimethyl malonate. [Online] Available at: [Link]

  • MDPI. Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. [Online] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Online] Available at: [Link]

  • YouTube. 04.07 Stability Factors: Steric Effects. [Online] Available at: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. [Online] Available at: [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. [Online] Available at: [Link]

  • PMC. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). [Online] Available at: [Link]

  • Wikipedia. Malonic ester synthesis. [Online] Available at: [Link]

  • University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Online] Available at: [Link]

  • ResearchGate. How to obtain 2-substituted malonic acids?. [Online] Available at: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Online] Available at: [Link]

Sources

Foundational

2-(5-bromo-2-nitrophenyl)malonic acid dimethyl ester synonyms and IUPAC name

Topic: 2-(5-bromo-2-nitrophenyl)malonic acid dimethyl ester synonyms and IUPAC name Content Type: In-depth technical guide. Synthesis, Nomenclature, and Application in Heterocyclic Chemistry Executive Summary In the land...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-bromo-2-nitrophenyl)malonic acid dimethyl ester synonyms and IUPAC name Content Type: In-depth technical guide.

Synthesis, Nomenclature, and Application in Heterocyclic Chemistry

Executive Summary

In the landscape of pharmaceutical intermediate synthesis, 2-(5-bromo-2-nitrophenyl)malonic acid dimethyl ester (CAS: 1417407-96-5) serves as a pivotal "switch" molecule. It allows medicinal chemists to convert simple nitroaromatics into complex bicyclic heterocycles, specifically 5-bromooxindoles and 5-bromoindoles . These scaffolds are ubiquitous in kinase inhibitors and GPCR modulators.

This guide provides a rigorous analysis of the compound’s nomenclature, a validated synthetic protocol utilizing Nucleophilic Aromatic Substitution (SNAr), and a mechanistic breakdown of its downstream applications.

Chemical Identity & Nomenclature

Precise nomenclature is critical for database searching and regulatory compliance. While the IUPAC name provides structural certainty, the compound is frequently referenced by its functional connectivity in patent literature.

Core Identifiers
ParameterDetail
IUPAC Name Dimethyl 2-(5-bromo-2-nitrophenyl)propanedioate
Common Name 2-(5-bromo-2-nitrophenyl)malonic acid dimethyl ester
CAS Registry Number 1417407-96-5
Molecular Formula C₁₁H₁₀BrNO₆
Molecular Weight 332.10 g/mol
SMILES COC(=O)C(C(=O)OC)C1=CC(Br)=CC=C1[O-]
InChI Key KWBWIWMMGAYKFS-UHFFFAOYSA-N
Synonyms & Database Aliases
  • Dimethyl (5-bromo-2-nitrophenyl)malonate[1][2][3][4][5]

  • Propanedioic acid, 2-(5-bromo-2-nitrophenyl)-, 1,3-dimethyl ester[1][2]

  • 1,3-Dimethyl 2-(5-bromo-2-nitrophenyl)propanedioate[1][2]

Structural Analysis & Synthetic Logic

The synthesis of this compound relies on the Nucleophilic Aromatic Substitution (SNAr) of a halogenated nitrobenzene.

The Precursor Selection

To obtain the 5-bromo-2-nitrophenyl substitution pattern, the starting material must be 2,4-dibromonitrobenzene .

  • Regioselectivity: The nitro group activates the halogen positions ortho and para to it. While both positions are activated, the ortho position (C2) is often displaced preferentially by the bulky malonate nucleophile in polar aprotic solvents, or the stoichiometry is controlled to favor mono-substitution.

  • Numbering Shift:

    • Precursor: 1-Nitro-2,4-dibromobenzene.

    • Transformation: The bromine at C2 (ortho to nitro) is displaced by the malonate.

    • Product Numbering: The phenyl ring is re-numbered starting from the malonate attachment (C1). The Nitro group becomes C2, and the remaining Bromine (originally at C4) becomes C5.

Validated Synthetic Protocol

Objective: Synthesis of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate on a 10g scale.

Reagents
  • Substrate: 2,4-Dibromonitrobenzene (1.0 eq)

  • Nucleophile: Dimethyl malonate (1.2 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Solvent: Anhydrous DMSO or DMF (Polar aprotic is essential for SNAr).

Step-by-Step Methodology
  • Carbanion Generation:

    • Charge a flame-dried 3-neck flask with NaH (washed with hexanes to remove oil if high purity is required) and anhydrous DMSO under N₂ atmosphere.

    • Cool to 0°C. Add dimethyl malonate dropwise. Evolution of H₂ gas will be vigorous.

    • Why: Generating the sodium enolate of dimethyl malonate creates a "soft" carbon nucleophile capable of attacking the aromatic ring.

  • SNAr Reaction:

    • Once H₂ evolution ceases, add 2,4-dibromonitrobenzene (dissolved in minimal DMSO) dropwise.

    • Heat the mixture to 80–100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The starting material (less polar) should disappear.

  • Workup (Quench & Extraction):

    • Cool reaction to room temperature.[6]

    • Pour the mixture into ice-cold saturated aqueous NH₄Cl. Caution: Exothermic.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMSO) and brine. Dry over MgSO₄.[6][7]

  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Applications in Drug Development

This malonate derivative is not a final API but a high-value "building block." Its primary utility lies in the reductive cyclization to form oxindoles.

Pathway: The Leimgruber-Batcho / Reissert-Type Logic

When the nitro group (position 2) is reduced to an amine, it spontaneously attacks one of the adjacent ester carbonyls (position 1), ejecting methanol and closing the ring to form an oxindole.

  • Reduction: Fe/Acetic Acid or H₂/Pd-C reduces -NO₂ to -NH₂.

  • Cyclization: Intramolecular amide bond formation.

  • Decarboxylation (Optional): Hydrolysis and decarboxylation of the remaining ester yields 5-bromooxindole .

Visualizing the Workflow

The following diagram illustrates the transformation from the raw material to the pharmaceutical scaffold.

G Start 2,4-Dibromonitrobenzene (Precursor) Intermediate Dimethyl 2-(5-bromo-2-nitrophenyl)malonate (Target Compound) Start->Intermediate Ortho-displacement Reagents Dimethyl Malonate NaH / DMSO (SnAr Conditions) Reagents->Intermediate Product 5-Bromooxindole (Kinase Inhibitor Scaffold) Intermediate->Product Reduction & Ring Closure Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Cyclization->Product

Figure 1: Synthetic pathway from 2,4-dibromonitrobenzene to 5-bromooxindole via the malonate intermediate.

Safety & Handling Protocol

As a Senior Application Scientist, safety is paramount. This compound handles like a typical nitro-aromatic:

  • Hazards: Likely Irritant (Skin/Eye/Respiratory).[2] Nitro compounds can be energetic; avoid excessive heat during processing.

  • Storage: Store in a cool, dry place. Moisture sensitive (ester hydrolysis).

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to Nitrogen and Bromine content).

References

  • Google Patents.Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles (US6469181B1).
  • European Patent Office. Process for producing 5-fluorooxyindole (EP1310486A1). [Analogous Chemistry Citation]. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-bromooxindole from dimethyl 2-(5-bromo-2-nitrophenyl)malonate

Application Note: High-Yield Synthesis of 5-Bromooxindole via Sequential Krapcho Decarboxylation and Reductive Cyclization Executive Summary 5-Bromooxindole (5-bromoindolin-2-one) is a critical pharmacophore and intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 5-Bromooxindole via Sequential Krapcho Decarboxylation and Reductive Cyclization

Executive Summary

5-Bromooxindole (5-bromoindolin-2-one) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors, most notably Sunitinib (Sutent) and its analogs. While various synthetic routes exist—such as the Wolff-Kishner reduction of 5-bromoisatin—the malonate route starting from dimethyl 2-(5-bromo-2-nitrophenyl)malonate offers a scalable, cost-effective alternative that avoids hydrazine toxicity.

This application note details a robust, two-stage protocol for converting dimethyl 2-(5-bromo-2-nitrophenyl)malonate to 5-bromooxindole. Unlike "one-pot" acidic reductions that often yield difficult-to-purify 3-carboxy intermediates, this protocol utilizes a Krapcho decarboxylation followed by reductive cyclization . This strategy ensures high purity by removing the labile ester group before ring closure, preventing the formation of stable 3-substituted byproducts.

Strategic Reaction Analysis

The Chemoselectivity Challenge

Direct reduction of 2-nitrophenylmalonates (using


 or 

) typically yields methyl 5-bromo-2-oxoindoline-3-carboxylate . The ester group at the C3 position is stabilized by the adjacent carbonyl and is often resistant to hydrolysis under mild conditions. Forcing decarboxylation on the cyclized product often leads to ring-opening or degradation.
The Solution: The "Decarboxylate-First" Strategy

To maximize yield and purity, this protocol proceeds in two distinct kinetic phases:

  • Phase I (Krapcho Decarboxylation): Selective removal of one methyl ester group using halide salts in a polar aprotic solvent. This converts the malonate to a phenylacetate.

  • Phase II (Reductive Cyclization): Reduction of the nitro group to an aniline, which spontaneously attacks the remaining ester to form the lactam (oxindole) ring.

Reaction Pathway Diagram

G SM Dimethyl 2-(5-bromo- 2-nitrophenyl)malonate Inter1 Transition State: Enolate Species SM->Inter1 LiCl, DMSO, H2O 100°C (Krapcho) Inter2 Intermediate: Methyl 2-(5-bromo- 2-nitrophenyl)acetate Inter1->Inter2 -CO2, -MeOH Amine In-Situ Aniline: Methyl 2-(2-amino- 5-bromophenyl)acetate Inter2->Amine Fe, AcOH Reduction Product Target: 5-Bromooxindole Amine->Product Spontaneous Cyclization (-MeOH)

Figure 1: Mechanistic pathway for the conversion of the nitrophenylmalonate to 5-bromooxindole, highlighting the critical decarboxylation step prior to cyclization.

Detailed Experimental Protocol

Reagents and Materials
ReagentRoleEquiv. / Conc.
Dimethyl 2-(5-bromo-2-nitrophenyl)malonate Starting Material1.0 equiv
Lithium Chloride (LiCl) Decarboxylation Catalyst2.5 equiv
DMSO (Dimethyl Sulfoxide) Solvent (Phase I)5-10 vol
Water Co-reactant (Phase I)1.5 equiv
Iron Powder (Fe) Reductant (Phase II)4.0 equiv
Acetic Acid (Glacial) Solvent/Proton Source (Phase II)10 vol
Ethyl Acetate / Hexanes Extraction/PurificationAs needed
Phase I: Krapcho Decarboxylation

Objective: Convert the diester (malonate) to the monoester (phenylacetate).

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Dimethyl 2-(5-bromo-2-nitrophenyl)malonate (1.0 equiv).

  • Solvent Addition: Add DMSO (5 mL per gram of SM) and Water (1.5 equiv).

    • Note: A small amount of water is crucial to facilitate the hydrolysis/decarboxylation mechanism.

  • Catalyst: Add Lithium Chloride (LiCl) (2.5 equiv).

  • Reaction: Heat the mixture to 100°C – 110°C for 4–6 hours.

    • Monitoring: Monitor by TLC or HPLC. The starting material (diester) will disappear, and a slightly less polar spot (monoester) will appear. Evolution of gas (

      
      ) will be observed.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Result:Methyl 2-(5-bromo-2-nitrophenyl)acetate . This intermediate is typically pure enough for the next step.

Phase II: Reductive Cyclization

Objective: Reduce the nitro group and cyclize to the oxindole.

  • Setup: Dissolve the crude intermediate from Phase I in Glacial Acetic Acid (10 mL per gram).

  • Reduction: Add Iron Powder (4.0 equiv) slowly to the stirring solution at room temperature.

    • Exotherm Warning: The reaction is exothermic. Add iron in portions if working on a scale >10g.

  • Reaction: Heat the mixture to 70°C – 80°C for 2–4 hours.

    • Mechanism:[1][2][3][4] The nitro group reduces to the amine (

      
      ). The amine nucleophile immediately attacks the adjacent methyl ester, expelling methanol and closing the ring.
      
  • Workup:

    • Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to remove most of the acetic acid.

    • Dilute the residue with water and adjust pH to ~7-8 using saturated

      
       solution.
      
    • Precipitation: The product, 5-Bromooxindole , often precipitates as an off-white to tan solid.

    • Filter the solid, wash with water and cold hexanes.

  • Purification (if necessary): Recrystallization from Ethanol/Water or column chromatography (Hexanes/EtOAc).

Process Parameters & Troubleshooting

ParameterOptimal RangeCritical Impact
Decarboxylation Temp 100°C – 120°C<100°C: Incomplete reaction. >130°C: Degradation of nitro group.
Water Content (Phase I) 1.5 – 2.0 equivToo Low: Sluggish decarboxylation. Too High: Gross hydrolysis to carboxylic acid (which may not extract well).
Iron Quality Fine Powder (<325 mesh)Surface area drives reaction rate. Activated Zn can be substituted if Fe fails.
pH during Workup Neutral (7.0 - 8.0)Acidic pH keeps the product soluble (protonated). Basic pH >10 may open the lactam ring.

Common Failure Mode: Incomplete Decarboxylation

  • Symptom:[2][3][4][5] Isolation of a product with NMR showing a methyl ester peak (

    
     ~3.6 ppm) and a methine proton (
    
    
    
    ~4.5 ppm) after Phase II.
  • Cause: Phase I was stopped too early.

  • Fix: Ensure Phase I is complete before adding Iron. The intermediate must be the monoester.

Safety & Hazard Analysis

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Never distill the nitro-malonate residue to dryness at high temperatures.

  • DMSO: Enhances skin permeability of dissolved toxins. Wear nitrile gloves.

  • Iron/Acetic Acid: Generates Hydrogen gas (

    
    ) during the reaction. Ensure proper ventilation to prevent accumulation of explosive atmospheres.
    

References

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1". Synthesis. Link

  • Sun, L., et al. (2003). "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Selective Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors" (Sunitinib Discovery). Journal of Medicinal Chemistry. Link

  • Patel, Z. M., et al. (2024).[6][7] "Synthetic Pathways to 5-Fluoroindolin-2-one: Key Intermediate for Sunitinib".[7][8] Chemistry of Heterocyclic Compounds. Link

  • Organic Chemistry Portal. "Decarboxylation of Malonic Acid Derivatives". Link

Sources

Application

Protocol for the Selective Reductive Cyclization of Dimethyl 2-(5-Bromo-2-nitrophenyl)malonate to Synthesize Methyl 6-Bromo-2-oxoindoline-3-carboxylate

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the synthesis of methyl 6-bromo-2-oxoindoline-3-carboxylate, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of methyl 6-bromo-2-oxoindoline-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The procedure focuses on the reductive cyclization of the readily accessible precursor, dimethyl 2-(5-bromo-2-nitrophenyl)malonate. We present a robust and scalable method using iron powder in acetic acid, a choice predicated on its high chemoselectivity, cost-effectiveness, and environmental advantages over other common reducing agents. The rationale behind the selection of reagents and reaction conditions is discussed in depth to provide researchers with a thorough understanding of the process. This guide includes a step-by-step experimental protocol, a workflow diagram, a troubleshooting guide, and a comprehensive list of references to ensure reliable and reproducible results.

Introduction and Scientific Rationale

The oxindole core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The specific target of this protocol, a 6-bromo-substituted oxindole-3-carboxylate, serves as a versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.[1][2]

The synthesis is achieved via a tandem reaction sequence initiated by the reduction of an aromatic nitro group, followed by a spontaneous intramolecular cyclization (lactamization). The primary challenge in this transformation is the chemoselective reduction of the nitro group without affecting the aryl bromide or the ester functionalities.

Several methods exist for the reduction of aromatic nitro groups, including catalytic hydrogenation and the use of various metal-based reducing agents.[3][4]

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): While highly efficient, this method carries a significant risk of dehalogenation, particularly with aryl bromides, which would lead to an undesired side product.[5] Using catalysts like Raney Nickel can sometimes mitigate this issue but requires careful optimization.[5]

  • Tin-Based Reagents (e.g., SnCl₂): Tin(II) chloride is a mild and effective reagent for nitro group reduction.[5][6] However, it suffers from drawbacks including poor atom economy and the generation of tin-based waste streams that can be difficult to remove during workup and pose environmental concerns.[6]

  • Iron in Acidic Media (e.g., Fe/AcOH): The use of iron metal in refluxing acetic acid is a classic, yet highly effective and mild method for converting nitroarenes to anilines.[3][5][7] This system demonstrates excellent functional group tolerance, preserving the aryl bromide. It is also inexpensive, readily available, and the iron byproducts are more environmentally benign than tin salts, making it the preferred method for this protocol.[8]

This protocol, therefore, leverages the Fe/AcOH system to ensure a high-yield, selective, and scalable synthesis of the target oxindole.

Reaction Mechanism

The overall transformation proceeds in two distinct mechanistic stages within a single pot:

  • Nitro Group Reduction: Iron metal acts as the stoichiometric reductant. In the acidic medium provided by acetic acid, iron transfers electrons to the nitro group. This process occurs through a series of intermediates, including nitroso and hydroxylamine species, before yielding the corresponding aniline derivative.[9][10] The iron is oxidized from Fe(0) to Fe(II)/Fe(III) salts.

  • Intramolecular Cyclization: The newly formed, nucleophilic amino group is positioned ortho to the malonate moiety. It readily undergoes an intramolecular nucleophilic acyl substitution by attacking one of the proximal ester carbonyls. This results in the formation of a stable five-membered lactam ring (the oxindole core) and the elimination of a molecule of methanol.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Dimethyl 2-(5-bromo-2-nitrophenyl)malonate>97%Synthesized as per[11]
Iron powder, reduced (<100 mesh)Reagent GradeSigma-Aldrich, Acros
Glacial Acetic Acid (AcOH)ACS GradeFisher Scientific, VWR
Ethyl Acetate (EtOAc)ACS GradeStandard suppliers
Saturated Sodium Bicarbonate Solution (NaHCO₃)-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeStandard suppliers
Celite® (Diatomaceous earth)-Sigma-Aldrich
Round-bottom flask, reflux condenser, magnetic stirrer-Standard laboratory glass
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl 2-(5-bromo-2-nitrophenyl)malonate (10.0 g, 29.9 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add glacial acetic acid (100 mL). Stir the mixture to form a suspension. To this suspension, add reduced iron powder (8.36 g, 149.7 mmol, 5.0 equiv).

  • Reaction Execution: Heat the reaction mixture to 85-90 °C using an oil bath. Maintain vigorous stirring. The reaction is typically complete within 2-3 hours.

  • Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the excess iron powder and iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Work-up - Extraction: Combine the filtrate and washes in a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Caution: CO₂ evolution can cause pressure buildup.

  • Work-up - Phase Separation: Extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine all organic layers.

  • Work-up - Washing: Wash the combined organic phase sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Results & Characterization
  • Yield: 80-90%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product is methyl 6-bromo-2-oxoindoline-3-carboxylate.

Quantitative Data Summary

ParameterValueMoles / Equivalents
Starting Material Mass10.0 g29.9 mmol (1.0 eq)
Iron Powder Mass8.36 g149.7 mmol (5.0 eq)
Glacial Acetic Acid Volume100 mL-
Reaction Temperature85-90 °C-
Reaction Time2-3 hours-
Expected Product Mass6.8 g - 7.7 g (at 80-90% yield)-

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final product isolation.

ReductiveCyclizationWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Setup Combine Starting Material, Fe Powder, and Acetic Acid in a Flask Heat Heat to 85-90 °C (2-3 hours) Setup->Heat Monitor Monitor by TLC Heat->Monitor periodically Cool Cool to RT Heat->Cool upon completion Monitor->Heat Filter Filter through Celite® Wash with EtOAc Cool->Filter Neutralize Neutralize with NaHCO₃ Filter->Neutralize Extract Extract with EtOAc Neutralize->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Recrystallize or Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Workflow for the reductive cyclization of dimethyl 2-(5-bromo-2-nitrophenyl)malonate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient heating; Inactive iron powder; Short reaction time.Ensure the temperature is maintained at 85-90 °C. Use freshly opened or activated iron powder. Extend the reaction time and continue monitoring by TLC.
Low Yield Inefficient extraction; Loss during filtration; Side reactions.Ensure complete neutralization before extraction. Wash the filter cake thoroughly. Check for potential dehalogenation by LC-MS if catalytic methods are attempted.
Difficult Filtration Fine iron salts clogging the filter.Use a thicker pad of Celite®. Dilute the mixture with more ethyl acetate before filtration to reduce viscosity.
Product Contamination Residual acetic acid; Iron salts co-extracted.Ensure thorough washing with NaHCO₃ solution to remove all acid. A final wash with water is critical to remove inorganic salts.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of methyl 6-bromo-2-oxoindoline-3-carboxylate. The strategic choice of an iron/acetic acid system for the reductive cyclization ensures high chemoselectivity, operational simplicity, and scalability, making it an excellent choice for both academic research and industrial drug development settings.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Bose, G., & Moghaddam, F. M. (2011). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. E-Journal of Chemistry, 8(4), 1809-1814.
  • Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Sutcliffe, J. A., & Sweeney, J. B. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3466–3477. Retrieved from [Link]

  • askIITians. (2024). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Google Patents. (1989). EP0347136A2 - Method for reducing aromatic nitro groups.
  • Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(17), 3209–3212. Retrieved from [Link]

  • Ghotbi, Y., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15555–15566. Retrieved from [Link]

  • Stephenson, C. R. J., et al. (2012). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. NIH Public Access, Author Manuscript. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the reductive cyclization of β‐nitrostyrenes. Retrieved from [Link]

  • PubMed. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. Organic Letters, 9(17), 3209-12. Retrieved from [Link]

  • Ghotbi, Y., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 10, 7942-7951. Retrieved from [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Dixon, D. J., et al. (2014). Iridium-Catalyzed Reductive Nitro-Mannich Cyclization. Angewandte Chemie International Edition, 53(14), 3616-3620. Retrieved from [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, 68(Pt 4), o1019. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Synthesis of 5-Bromoindoles via the Leimgruber-Batcho Reaction Utilizing Dimethyl 2-(5-bromo-2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the Leimgruber-Batcho indole synthesis, with a specific focus on the application of dimethyl 2-(5-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Leimgruber-Batcho indole synthesis, with a specific focus on the application of dimethyl 2-(5-bromo-2-nitrophenyl)malonate as a precursor for the preparation of 5-bromoindoles. 5-Bromoindoles are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2] This application note delineates the mechanistic underpinnings of the synthesis, offers comprehensive, step-by-step protocols, and discusses key experimental considerations to ensure procedural success and high yields.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] Among the various methods developed for indole synthesis, the Leimgruber-Batcho synthesis has emerged as a robust and versatile strategy, particularly valued in industrial settings for its mild conditions and high yields.[5][6] The synthesis proceeds in two main stages: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[7][8]

This guide focuses on a variation of this synthesis that does not start from an o-nitrotoluene but rather from a pre-functionalized precursor, dimethyl 2-(5-bromo-2-nitrophenyl)malonate. This starting material offers a direct route to 5-bromo-2-oxindoles, which can be further converted to 5-bromoindoles. The bromine substituent at the 5-position is a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the diversification of the indole core for structure-activity relationship (SAR) studies in drug discovery.[9][10]

Mechanistic Overview

While the classic Leimgruber-Batcho synthesis begins with the condensation of an o-nitrotoluene with a formamide acetal to form a nitroenamine, the use of dimethyl 2-(5-bromo-2-nitrophenyl)malonate follows a related yet distinct pathway leading to an oxindole intermediate. The core principle of reductive cyclization of a nitro group ortho to a two-carbon side chain remains central.

The synthesis can be conceptually broken down into the following key transformations:

  • Reductive Cyclization: The nitro group of dimethyl 2-(5-bromo-2-nitrophenyl)malonate is reduced to an amino group. A variety of reducing agents can be employed for this step, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney nickel), or chemical reducing agents like stannous chloride (SnCl₂) or iron in acetic acid.[5][6]

  • Intramolecular Cyclization (Aminolysis): The newly formed amino group undergoes an intramolecular cyclization by attacking one of the adjacent ester groups of the malonate moiety. This step forms a 6-membered ring intermediate which quickly rearranges to the more stable 5-membered lactam ring of the oxindole.

  • Hydrolysis and Decarboxylation: The resulting 5-bromo-2-oxindole-3-carboxylate ester intermediate is then hydrolyzed and decarboxylated to yield 5-bromo-2-oxindole. This can often occur in situ depending on the reaction conditions.[11]

  • Reduction to Indole (Optional): The 5-bromo-2-oxindole can then be reduced to the final 5-bromoindole product using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Visualizing the Synthesis Pathway

The following diagram illustrates the transformation from dimethyl 2-(5-bromo-2-nitrophenyl)malonate to 5-bromo-2-oxindole.

Leimgruber_Batcho_Variant start Dimethyl 2-(5-bromo-2-nitrophenyl)malonate intermediate1 2-Aminoarylmalonate Intermediate start->intermediate1 Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate2 5-Bromo-2-oxindole-3-carboxylate Ester intermediate1->intermediate2 Intramolecular Cyclization product 5-Bromo-2-oxindole intermediate2->product Hydrolysis & Decarboxylation

Caption: Reaction pathway from the starting material to the oxindole product.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate

This protocol describes a method for synthesizing the starting material from 2,5-dibromonitrobenzene.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dibromonitrobenzene280.9150.0 g0.178
Dimethyl malonate132.1229.6 g (22.4 mL)0.224
Sodium Methoxide (25% in MeOH)54.0286.5 g (97.2 mL)0.400
Dimethyl Sulfoxide (DMSO)78.13150 mL-
Saturated NH₄Cl solution-As needed-
Ethyl Acetate-As needed-
Hexane-As needed-

Procedure:

  • To a solution of dimethyl malonate in dimethyl sulfoxide, add sodium methoxide in methanol.

  • Remove the methanol by distillation under reduced pressure.

  • Add 2,5-dibromonitrobenzene to the resulting solution.

  • Heat the reaction mixture, for instance at 105-115°C, and monitor the reaction progress by a suitable technique like TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into a saturated aqueous solution of ammonium chloride.[12]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a solvent system like ethyl acetate-hexane to afford dimethyl 2-(5-bromo-2-nitrophenyl)malonate.[11][12]

Protocol 2: Reductive Cyclization to 6-Bromo-2-oxindole

This protocol details the conversion of the nitroarylmalonate to the corresponding oxindole.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethyl 4-bromo-2-nitrophenylmalonate332.1120.0 g0.060
Palladium on Carbon (10 wt. %)-1.0 g-
Ethanol46.07200 mL-
Hydrogen Gas (H₂)2.02Balloon or Parr shaker-

Procedure:

  • In a hydrogenation vessel, dissolve dimethyl 4-bromo-2-nitrophenylmalonate in ethanol.

  • Carefully add 10% palladium on carbon to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure or using a Parr hydrogenator) at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-bromo-2-oxindole.[11] The product can be further purified by recrystallization if necessary.

Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis.

Workflow cluster_prep Part 1: Starting Material Synthesis cluster_cyclization Part 2: Reductive Cyclization prep_reactants Combine Dimethyl Malonate, Base, and 2,5-Dibromonitrobenzene in DMSO prep_reaction Heat and Monitor Reaction prep_reactants->prep_reaction prep_workup Aqueous Workup (NH₄Cl quench, Extraction) prep_reaction->prep_workup prep_purify Purification (Recrystallization) prep_workup->prep_purify prep_product Dimethyl 2-(5-bromo-2-nitrophenyl)malonate prep_purify->prep_product cyc_reactants Dissolve Nitroarylmalonate in Ethanol with Pd/C prep_product->cyc_reactants Proceed to next step cyc_reaction Hydrogenation (H₂ atmosphere) cyc_reactants->cyc_reaction cyc_workup Catalyst Filtration cyc_reaction->cyc_workup cyc_product Crude 5-Bromo-2-oxindole cyc_workup->cyc_product

Caption: General experimental workflow for the two-part synthesis.

Discussion and Field-Proven Insights

Choice of Reducing Agent:

The selection of the reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (Pd/C, Raney Ni): This is often the cleanest method, producing water as the only byproduct.[6] It is generally preferred for its high efficiency and milder conditions. However, it may not be suitable for substrates containing functional groups that are also susceptible to reduction (e.g., alkenes, alkynes, some protecting groups).

  • Metal/Acid Systems (Fe/AcOH, SnCl₂/HCl): These are classic and cost-effective methods for nitro group reduction.[5][7] However, they require stoichiometric amounts of metal and generate significant amounts of waste, which can complicate purification. The acidic conditions can also be detrimental to sensitive functional groups.

  • Sodium Dithionite (Na₂S₂O₄): This is another mild reducing agent that can be used under neutral or slightly basic conditions.[6]

Reaction Optimization and Troubleshooting:

  • Incomplete Reaction: If the reductive cyclization is sluggish, ensure the catalyst (if used) is active and that the hydrogen delivery is efficient. For chemical reductions, gentle heating may be required.

  • Side Product Formation: The formation of byproducts can sometimes occur. For instance, over-reduction of the oxindole to the indole can happen under harsh conditions. Careful monitoring of the reaction progress is essential.

  • Purification Challenges: The final product, 5-bromo-2-oxindole, is often a solid that can be purified by recrystallization. If impurities are difficult to remove, column chromatography on silica gel may be necessary.

Applications in Drug Development

The 5-bromoindole scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules. The bromine atom serves as a convenient point for introducing further chemical diversity through reactions such as Suzuki, Stille, Heck, and Sonogashira cross-couplings. This allows for the rapid generation of libraries of compounds for screening in drug discovery programs.[9]

For example, derivatives of 5-bromoindole have been investigated for their potential as:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[3][10][13]

  • Neurological Disorder Therapeutics: The indole nucleus is a key component of several neurotransmitters, and its derivatives are explored for treating a range of neurological conditions.[1]

  • Enzyme Inhibitors: The versatile structure of substituted indoles allows for their design as specific inhibitors of enzymes implicated in various diseases.[10]

Conclusion

The Leimgruber-Batcho synthesis, adapted for the use of dimethyl 2-(5-bromo-2-nitrophenyl)malonate, provides an efficient and reliable route to 5-bromo-2-oxindole, a valuable intermediate for the synthesis of 5-bromoindoles. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully employ this methodology to generate diverse libraries of indole-based compounds for drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide for scientists working in this field.

References

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

  • Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis. Retrieved from [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Retrieved from [Link]

  • Chemiz. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Batcho–Leimgruber indole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Batcho–Leimgruber indole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Organic Chemistry Portal. (n.d.). Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions. Retrieved from [Link]

  • Wiley Online Library. (2022, September 23). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from [Link]

  • ResearchGate. (2023, May 23). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. Retrieved from [Link]

  • Google Patents. (n.d.). US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles.
  • ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Retrieved from [Link]

  • International Journal of Advanced Research. (2024). A NOVEL ONE-POT SYNTHESIS OF SUBSTITUTED INDOLES VIA LEIMGRUBER-BATCHO REACTION. Retrieved from [Link]

  • YouTube. (2020, March 22). Amazing Chemistry Behind The Batcho-Leimgruber Reaction! [Video]. Retrieved from [Link]

  • European Patent Office. (2003, May 14). EP 1310486 A1 - PROCESS FOR PRODUCING 5-FLUOROOXYINDOLE AND FOR PRODUCING INTERMEDIATE THEREFOR. Retrieved from [Link]

  • MDPI. (2025, January 16). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Retrieved from [Link]

Sources

Application

Preparation of dimethyl 2-(5-bromo-2-nitrophenyl)malonate from 2,4-dibromonitrobenzene

of 2,4-Dibromonitrobenzene Executive Summary & Strategic Analysis This guide details the high-fidelity synthesis of dimethyl 2-(5-bromo-2-nitrophenyl)malonate , a critical intermediate often employed in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026


 of 2,4-Dibromonitrobenzene

Executive Summary & Strategic Analysis

This guide details the high-fidelity synthesis of dimethyl 2-(5-bromo-2-nitrophenyl)malonate , a critical intermediate often employed in the synthesis of 5-bromoindoles (via Leimgruber-Batcho or similar cyclizations).

The Regioselectivity Paradox

The core challenge in this synthesis is the regioselective nucleophilic aromatic substitution (


) of 2,4-dibromonitrobenzene . The substrate possesses two electrophilic sites activated by the nitro group:
  • C2 (Ortho): Highly activated by the inductive effect (-I) of the adjacent nitro group but sterically hindered.

  • C4 (Para): Activated by resonance (-M) but less inductively activated; sterically more accessible.

While steric intuition suggests the bulky dimethyl malonate nucleophile would attack the para position (C4), experimental evidence and field applications confirm that under specific polar-aprotic conditions, the ortho-substitution (C2) is kinetically favored. This preference is attributed to the "built-in solvation" model where the metal cation (Na⁺ or K⁺) coordinates with the nitro oxygen, guiding the nucleophile to the ortho position, effectively overriding steric repulsion.

Target Transformation:

  • Substrate: 2,4-Dibromonitrobenzene

  • Reagent: Sodium Dimethyl Malonate (generated in situ)

  • Product: Dimethyl 2-(5-bromo-2-nitrophenyl)malonate[1]

    • Note on Nomenclature: Displacement of the C2-bromide results in the malonate group at the new C1 position. The nitro group becomes C2, and the remaining bromine (originally at C4) ends up at C5 relative to the malonate attachment.

Chemical Safety & Hazard Control

  • Sodium Hydride (NaH): Pyrophoric.[2] Reacts violently with moisture to release hydrogen gas. All weighing and additions must occur under an inert atmosphere (Argon/Nitrogen).

  • Exotherm Control: The deprotonation of dimethyl malonate is exothermic. Temperature control (0°C) is mandatory during addition to prevent runaway side reactions (e.g., Claisen condensation of the malonate).

  • Nitroaromatics: Potentially explosive residues. Do not distill the crude reaction mixture to dryness at high temperatures.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4]Mass/VolDensityRole
2,4-Dibromonitrobenzene 280.901.0028.1 gSolidSubstrate
Dimethyl Malonate 132.111.1014.5 g (12.6 mL)1.15 g/mLNucleophile
Sodium Hydride (60% in oil) 24.002.20*8.8 gSolidBase
DMSO (Anhydrous) 78.13Solvent150 mL1.10 g/mLSolvent
THF (Anhydrous) 72.11Co-Solvent50 mL0.89 g/mLCarrier

*Note: 2.2 equivalents of base are often used to ensure complete deprotonation and to neutralize any acidic impurities, though 1.1-1.5 equiv is sufficient if reagents are dry. The protocol below uses a standard 2.0+ excess for robustness.

Step-by-Step Methodology
Phase 1: Generation of the Malonate Nucleophile
  • Setup: Oven-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, internal thermometer, nitrogen inlet, and pressure-equalizing addition funnel.

  • Inerting: Flush the system with Nitrogen for 15 minutes.

  • Base Suspension: Charge NaH (8.8 g, 60% dispersion) into the flask. Wash twice with anhydrous hexanes (2 x 30 mL) to remove mineral oil if high purity is required (optional but recommended for easier workup). Suspend the washed NaH in anhydrous DMSO (100 mL).

  • Cooling: Cool the suspension to 0°C using an ice/water bath.

  • Nucleophile Formation: Mix Dimethyl Malonate (12.6 mL) with THF (50 mL) in the addition funnel. Add this solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Vigorous evolution of

      
       gas. Ensure the internal temperature remains <10°C.
      
    • Aging: After addition, remove the ice bath and stir at Room Temperature (RT) for 30 minutes until gas evolution ceases and a clear to slightly turbid solution forms.

Phase 2:

Coupling
  • Substrate Addition: Dissolve 2,4-Dibromonitrobenzene (28.1 g) in anhydrous DMSO (50 mL).

  • Reaction: Add the substrate solution to the malonate enolate mixture in one portion (or dropwise if exotherm is observed).

  • Heating: Heat the reaction mixture to 80°C .

    • Process Control: Monitor by TLC (20% EtOAc/Hexanes) or HPLC. The reaction typically reaches completion within 3–5 hours .

    • Endpoint: Disappearance of 2,4-dibromonitrobenzene.

Phase 3: Quench & Workup
  • Quench: Cool the mixture to RT. Pour slowly into a stirred beaker containing Ice-Cold 1M HCl (500 mL) and Ethyl Acetate (300 mL).

    • Caution: Acidification is critical to protonate the product (which may exist as an enolate) and destroy excess hydride.

  • Extraction: Separate the organic layer.[5][6] Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).

  • Washing: Combine organic layers and wash sequentially with:

    • Water (3 x 200 mL) – Critical to remove DMSO.

    • Brine (1 x 100 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a yellow/orange oil or semi-solid.
    
Phase 4: Purification
  • Crystallization: Dissolve the crude residue in hot Isopropanol (IPA) or Methanol. Allow to cool slowly to RT, then to 4°C.

  • Filtration: Collect the pale yellow crystals.

  • Yield Expectation: 70–80% (approx. 23–26 g).

Mechanism & Workflow Visualization

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The malonate carbanion attacks the carbon bearing the bromine atom ortho to the nitro group. The resulting Meisenheimer complex is stabilized by the electron-withdrawing nitro group before the bromide ion is eliminated.

Process Workflow (Graphviz)

SNAr_Workflow Start Start: Reagent Prep Deprotonation Step 1: Deprotonation (NaH + Dimethyl Malonate) Temp: 0°C -> RT Start->Deprotonation Inert Atm Addition Step 2: Substrate Addition (2,4-Dibromonitrobenzene) Deprotonation->Addition Enolate Formed Heating Step 3: Heating 80°C for 4 Hours (Kinetic Control) Addition->Heating SNAr Initiation Quench Step 4: Acidic Quench (1M HCl + Ice) Heating->Quench Completion (TLC) Workup Step 5: Extraction & DMSO Removal (EtOAc / Water Wash) Quench->Workup Product Target: Dimethyl 2-(5-bromo-2-nitrophenyl)malonate Workup->Product Crystallization

Caption: Operational workflow for the regioselective synthesis of dimethyl 2-(5-bromo-2-nitrophenyl)malonate.

Quality Control & Validation

To ensure the correct isomer (5-bromo-2-nitrophenyl ) was formed rather than the para-substitution product (3-bromo-6-nitrophenyl or 5-bromo-4-nitro isomers), analyze the


 NMR coupling constants.
NMR Diagnostic Criteria (400 MHz, )
  • Malonate Methine Proton: Singlet around

    
     5.2 – 5.4 ppm.[3]
    
  • Aromatic Region:

    • H-3 (Ortho to Nitro): Look for a doublet (

      
      ) with 
      
      
      
      Hz. This proton is adjacent to H-4.
    • H-4 (Meta to Nitro): Look for a doublet of doublets (

      
      ) with 
      
      
      
      Hz (ortho) and
      
      
      Hz (meta).
    • H-6 (Ortho to Malonate): Look for a doublet (

      
      ) with 
      
      
      
      Hz (meta coupling to H-4).
    • Differentiation: If substitution occurred at the para position (displacing the 4-Br), the splitting pattern would change significantly (likely showing two singlets or weak meta-couplings if the remaining protons are para to each other).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or wet DMSO.Ensure NaH is fresh; dry DMSO over molecular sieves (4Å).
Bis-alkylation Excess base/substrate ratio issues.Use strict 1.1 equiv of malonate. Ensure slow addition of substrate.[7]
Wrong Isomer Temperature too high during addition.Keep addition at 0°C. High temps favor thermodynamic randomization.
Oiling Out Residual DMSO preventing crystallization.Increase water washes during workup (5x) to rigorously remove DMSO.

References

  • Regioselectivity in Nitrophenyl Malonates

    • Synthesis of dimethyl 2-(5-halogeno-2-nitrophenyl)malonate. European Patent EP1310486A1. (2003). Describes the specific displacement of ortho-halogen in 2,4-dihalonitrobenzenes.
  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
  • Product Characterization Data

    • Dimethyl 2-(5-bromo-2-nitrophenyl)malonate. AChemBlock Product Catalog (CAS: 1417407-96-5).[1]

  • Alternative Carbonate Method

    • Base-Mediated Nitrophenyl Reductive Cyclization. (2022).[3] Describes using

      
      /DMF for similar 2-fluoronitrobenzene substrates.
      

Sources

Method

Application Note: Reagents for Nucleophilic Aromatic Substitution to Form Nitroaryl Malonates

Executive Summary The synthesis of nitroaryl malonates is a pivotal transformation in medicinal chemistry, serving as a gateway to indoles, quinolines, and phenylacetic acid derivatives (common pharmacophores in NSAIDs a...

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

The synthesis of nitroaryl malonates is a pivotal transformation in medicinal chemistry, serving as a gateway to indoles, quinolines, and phenylacetic acid derivatives (common pharmacophores in NSAIDs and kinase inhibitors). While metal-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) have gained prominence, Nucleophilic Aromatic Substitution (


)  remains the most atom-economical and scalable method for electron-deficient arenes.

This guide provides a rigorous analysis of reagent selection, emphasizing the shift from traditional, hazardous hydride bases to modern, mild carbonate systems. It details the mechanistic causality behind reagent choices and offers self-validating protocols for bench-to-kilo scale execution.

Mechanistic Principles & Causality

To optimize the reaction, one must understand the rate-determining step (RDS). Unlike


 or 

reactions,

proceeds via an Addition-Elimination pathway.
  • Step 1 (Addition - RDS): The malonate enolate attacks the ipso-carbon of the nitroarene, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Step 2 (Elimination - Fast): The leaving group is expelled, restoring aromaticity.

Critical Insight: Because the first step is rate-determining and involves the disruption of aromaticity, the presence of Electron Withdrawing Groups (EWGs) like


 at ortho or para positions is non-negotiable. They stabilize the negative charge in the Meisenheimer complex. Furthermore, highly electronegative leaving groups (F > Cl > Br) accelerate the reaction by lowering the energy of the transition state via inductive stabilization, contrary to typical 

trends.
Visualizing the Pathway[1]

SNAr_Mechanism Start Nitroarene + Malonate Base Base Deprotonation (Enolate Formation) Start->Base pKa ~13 TS1 Transition State 1 (Aromaticity Break) Base->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer RDS (Slow) Product Nitroaryl Malonate Meisenheimer->Product Elimination of LG (Fast)

Figure 1: The


 Addition-Elimination pathway.[1][2] Note that the formation of the Meisenheimer complex is the energy barrier that reagent selection must overcome.

Reagent Selection Guide

The success of this reaction hinges on the interplay between the Base (to generate the nucleophile) and the Solvent (to stabilize the intermediate).

The Base: Hydrides vs. Carbonates vs. Organics
Reagent ClassSpecific ReagentProsConsBest Application
Hydrides NaH (60% disp.)Extremely fast; irreversible deprotonation; high atom economy.Dangerous

evolution; exotherms; incompatible with moisture/sensitive groups.
Robust, simple substrates; Large scale (with engineering controls).
Carbonates

"Cesium Effect" (high solubility in DMF); mild; no gas evolution.Expensive; slower reaction rates than NaH.Complex substrates; Late-stage functionalization.
Carbonates

Very cheap; safe.Low solubility in organics; requires high heat or PTC (18-crown-6).Cost-sensitive industrial processes.
Organic DBU Homogeneous; soluble; mild.[3][4]Nucleophilic side reactions possible; expensive.Acid-sensitive substrates.[5][6]

Expert Insight - The "Cesium Effect": Cesium is a large, soft cation ("soft" in the HSAB sense). In polar aprotic solvents like DMF,


 forms a loose ion pair with the malonate enolate. This "naked" anion is significantly more nucleophilic than a sodium-paired enolate, often allowing the reaction to proceed at lower temperatures, reducing byproduct formation [1].
The Nucleophile: Malonate Esters
  • Diethyl Malonate: The standard. Cheap, easy to hydrolyze later.

  • Dimethyl Malonate: Slightly more acidic, reacts faster, but methyl esters are more susceptible to hydrolysis during workup.

  • Di-tert-butyl Malonate: Used when acid-labile deprotection is required later (avoiding saponification).

The Solvent
  • DMF/NMP: The gold standards. They solvate cations well, leaving the anionic nucleophile "naked" and reactive.

  • DMSO: Excellent for

    
     rates but difficult to remove during workup (high boiling point).
    
  • THF: generally too non-polar for carbonate bases unless a phase transfer catalyst (e.g., TBAF, 18-crown-6) is used.

Experimental Protocols

Method A: High-Throughput / Robust (Sodium Hydride)

Best for: Simple halonitrobenzenes, scale-up, and when speed is prioritized.

Safety Warning: NaH produces hydrogen gas. Ensure adequate venting. Exothermic reaction.

  • Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a stir bar, reflux condenser, and addition funnel under

    
     atmosphere.
    
  • Solvation: Charge NaH (60% in oil, 1.2 equiv) and wash with dry hexanes (2x) to remove oil if purity is critical. Suspend in anhydrous DMF (0.5 M concentration relative to substrate).

  • Enolization: Cool to 0°C. Add Diethyl Malonate (1.1 equiv) dropwise over 20 mins.

    • Checkpoint: Observe

      
       bubbling. Stir at 0°C for 30 mins until bubbling ceases and solution becomes clear/yellow.
      
  • Reaction: Add the Nitroaryl Halide (1.0 equiv) dissolved in minimal DMF dropwise.

    • Note: If the substrate is solid, it can be added as a solid, but solution addition offers better thermal control.

  • Execution: Warm to Room Temperature (RT). If the substrate is a fluoro-nitroarene, RT is usually sufficient (1-4 hours). If chloro-nitroarene, heat to 60-80°C.

  • Workup (Quench): Cool to 0°C. Carefully quench with saturated

    
     (aq). Dilute with EtOAc.
    
  • Purification: Wash organic layer with

    
     (3x) and LiCl (5% aq) to remove DMF. Dry over 
    
    
    
    . Concentrate.
    • Validation:

      
       NMR should show the benzylic methine proton of the malonate (
      
      
      
      5.0-5.5 ppm).
Method B: Mild / Selective (Cesium Carbonate)

Best for: Late-stage functionalization, acid/base sensitive groups, and avoiding


 gas.
  • Setup: Standard RBF, open to air is often acceptable, but

    
     is preferred to keep moisture low.
    
  • Mixture: Combine Nitroaryl Halide (1.0 equiv), Diethyl Malonate (1.2 equiv), and

    
     (1.5 - 2.0 equiv) in DMSO or DMF (0.5 M).
    
  • Reaction: Heat to 50-70°C.

    • Expert Tip: Monitor by TLC/LCMS. This reaction is slower than NaH. If conversion stalls, add 10 mol% TBAI (Tetrabutylammonium iodide) as a catalyst.

  • Workup: Dilute with water and extract into EtOAc or DCM. The mild nature often results in cleaner crude profiles, requiring only a silica plug filtration.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Enolate quenching (wet solvent) or poor leaving group (Cl/Br).Dry solvents (molecular sieves). Switch to Fluoro-nitroarene (highly activated). Add TBAI or switch to DMSO.
Bis-Arylation Malonate product is more acidic than starting material and reacts again.Use excess Malonate (1.5 - 2.0 equiv). Avoid "inverse addition" (always add substrate to enolate).
Decarboxylation Reaction temperature too high (>120°C) or prolonged heating.Keep temp <80°C. Use

method which allows lower temps.
Red/Black Tars Polymerization of nitroarene or Meisenheimer decomposition.Exclude

rigorously. Reduce temperature.
Decision Logic for Protocol Selection

Selection_Tree Q1 Substrate Sensitivity? Robust Robust (Simple Halo-Nitro) Q1->Robust No Sensitive Sensitive (Esters, Amides present) Q1->Sensitive Yes Q2 Scale? Robust->Q2 Cs2CO3 Method B: Cs2CO3 / DMSO (Mild, Selective) Sensitive->Cs2CO3 Moderate Sensitivity DBU Method C: DBU / MeCN (Homogeneous, Gentle) Sensitive->DBU High Sensitivity NaH Method A: NaH / DMF (Fast, Cheap) Q2->NaH >100g Q2->Cs2CO3 <10g

Figure 2: Decision matrix for selecting the optimal base and solvent system.

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An Assessment of the Causes of the 'Cesium Effect'". Journal of Organic Chemistry. Link

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution". Chemical Reviews. Link

  • Makosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen". Accounts of Chemical Research. (Context on alternative mechanisms). Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions". Coordination Chemistry Reviews. (Comparison to metal-catalyzed alternatives). Link

  • Wikipedia Contributors. (2023). "Nucleophilic aromatic substitution".[7][1][8][9][10] Wikipedia, The Free Encyclopedia. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate

Malonate Couplings[1] Executive Summary & Reaction Logic This guide addresses the synthesis of dimethyl 2-(5-bromo-2-nitrophenyl)malonate , a critical intermediate often used in the synthesis of 5-bromooxindoles via redu...

Author: BenchChem Technical Support Team. Date: February 2026


 Malonate Couplings[1]

Executive Summary & Reaction Logic

This guide addresses the synthesis of dimethyl 2-(5-bromo-2-nitrophenyl)malonate , a critical intermediate often used in the synthesis of 5-bromooxindoles via reductive cyclization.[1]

The reaction proceeds via a Nucleophilic Aromatic Substitution (


) .[1][2][3][4] The core challenge is not reactivity, but regioselectivity  and stability .[1] The nitro group at position 2 activates the ring, but if you utilize the common precursor 2,4-dibromonitrobenzene, you risk competitive substitution at the 4-position (para) versus the desired 2-position (ortho).[1]

To maximize yield and ensure the correct isomer (5-bromo on the ring, meaning the malonate displaced the leaving group ortho to the nitro), we recommend the "Fluorine-Directed" route where possible, or strict temperature control if using the dibromo-precursor.[1]

The Chemistry at a Glance[1]
  • Reaction Type:

    
     (Addition-Elimination).
    
  • Key Intermediate: Meisenheimer Complex (stabilized by the nitro group).[1][5]

  • Critical Parameter: Leaving Group Ability (

    
    ) vs. Position Activation (Ortho > Para).[1]
    

Strategic Reagent Selection (The "Why")

Before starting the experiment, verify your precursor selection.[1] This is the #1 cause of low yields and inseparable isomeric mixtures.[1]

PrecursorLeaving Group (LG)Regioselectivity RiskYield PotentialNotes
2-Fluoro-4-bromonitrobenzene Fluorine (Ortho)Low High (>90%) Recommended. F is an exceptional LG for

due to high electronegativity stabilizing the transition state.[1] It reacts much faster than the Br at the para position.[1]
2-Chloro-4-bromonitrobenzene Chlorine (Ortho)MediumMedium (70-80%)Cheaper than Fluoro.[1] Cl is a better LG than Br, but the rate difference is smaller.[1] Requires careful temperature control.[1]
2,4-Dibromonitrobenzene Bromine (Ortho)High Variable (50-70%)High Risk. Both ortho and para positions have Br.[1] While ortho is more activated, para-substitution is a significant side reaction.[1]

Optimized Experimental Protocol

Objective: Synthesis of dimethyl 2-(5-bromo-2-nitrophenyl)malonate using the high-fidelity 2-Fluoro route (adaptable for 2-Chloro).

Reagents
  • Substrate: 2-Fluoro-4-bromonitrobenzene (1.0 equiv)

  • Nucleophile: Dimethyl malonate (1.1 - 1.2 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.3 equiv)[1]

  • Solvent: Anhydrous THF (Preferred for safety) or DMF (dry).[1] Note: Avoid NaH/DMSO on scale due to explosion hazards.

Step-by-Step Workflow
  • Enolate Formation (Critical for Yield):

    • Charge a flame-dried flask with NaH (1.2 equiv) and anhydrous THF under Argon/Nitrogen. Cool to 0°C .[1]

    • Add Dimethyl malonate (1.1 equiv) dropwise.[1]

    • Observation: Evolution of

      
       gas.[1][6] Stir at 0°C for 30 mins until gas evolution ceases. The solution should be clear to slightly cloudy.[1]
      
    • Why: Pre-forming the enolate prevents unreacted base from degrading the nitro-aromatic substrate.[1]

  • Substrate Addition:

    • Dissolve 2-Fluoro-4-bromonitrobenzene in a minimum amount of THF.[1]

    • Add this solution dropwise to the enolate mixture at 0°C .

    • Why: Low temperature favors the kinetic product (ortho-substitution) and prevents bis-addition.[1]

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor by TLC/HPLC.[1] The Fluoro-substrate reacts rapidly (often < 2 hours).[1]

    • Note: If using the Chloro/Bromo analog, heating to 50-60°C may be required.[1]

  • Quenching & Workup (Yield Preservation):

    • DANGER ZONE: Do not quench with strong acid immediately.[1]

    • Pour the reaction mixture into ice-cold saturated Ammonium Chloride (

      
      ) .
      
    • Extract with Ethyl Acetate (

      
      ).[1] Wash organic layer with water (to remove DMF/THF) and brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The product is often a viscous oil that solidifies upon standing or triturating with cold Hexanes/Diethyl Ether.[1]

    • Recrystallization: EtOAc/Hexanes.[1]

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), and I see starting material remaining.

Diagnosis: Moisture in the solvent or "dead" NaH.[1] Fix:

  • Solvent:

    
     reactions are inhibited by water because 
    
    
    
    competes with the malonate anion.[1] Ensure DMF/THF is anhydrous (<50 ppm water).[1]
  • Base: NaH absorbs moisture from air, forming a coat of NaOH.[1] Use a fresh bottle or titrate your base.[1] Consider using Cesium Carbonate (

    
    )  in DMF at 60°C as a robust alternative if NaH fails.[1]
    
Q2: I am seeing a "bis-addition" byproduct.

Diagnosis: Excess base or high temperatures.[1] Fix: The product (mono-malonate) is more acidic than the starting dimethyl malonate.[1] If excess base is present, it deprotonates the product, which can then attack another ring or undergo side reactions.[1]

  • Solution: Use exactly 2.0-2.2 equiv of Malonate and 2.0 equiv of Base (inverse addition) OR strictly control stoichiometry to 1.1 equiv Malonate / 1.0 equiv Substrate / 1.1 equiv Base.[1]

Q3: My product is an oil and won't crystallize.

Diagnosis: Residual solvent (DMF) or enol tautomerism.[1] Fix:

  • DMF Removal: Wash the organic layer 3x with water during workup.[1] DMF traps the oil.[1]

  • Tautomer: The product exists in equilibrium between the keto and enol forms.[1] The enol form is stabilized by H-bonding with the nitro group.[1] This is normal. Triturate with cold pentane or isopropyl ether to induce crystallization.[1]

Q4: I used 2,4-dibromonitrobenzene and have two spots on TLC close together.

Diagnosis: Regioisomers (Ortho- vs. Para-substitution).[1] Fix:

  • You likely have a mixture of the desired 2-substituted and the undesired 4-substituted product.[1]

  • Purification: These are difficult to separate by flash chromatography.[1] Recrystallization from Ethanol often enriches the desired ortho-isomer because it is more crystalline due to internal H-bonding.[1]

  • Prevention: Switch to 2-Fluoro-4-bromonitrobenzene .[1]

Visualizing the Process

Mechanism & Regioselectivity Logic

The following diagram illustrates why the Fluorine-directed route is superior and where the side reactions occur.

SNAr_Mechanism Start_F Precursor A: 2-Fluoro-4-bromo-1-nitrobenzene Meisenheimer_Ortho Meisenheimer Complex (Ortho Attack) Start_F->Meisenheimer_Ortho Fast (F is good LG) Start_Br Precursor B: 2,4-Dibromo-1-nitrobenzene Start_Br->Meisenheimer_Ortho Slower Meisenheimer_Para Meisenheimer Complex (Para Attack) Start_Br->Meisenheimer_Para Competitive Side Rxn Enolate Dimethyl Malonate Anion (Na+ Salt) Enolate->Meisenheimer_Ortho Product TARGET PRODUCT: Dimethyl 2-(5-bromo-2-nitrophenyl)malonate Meisenheimer_Ortho->Product -F or -Br Byproduct BYPRODUCT: Dimethyl 2-(3-bromo-6-nitrophenyl)malonate (Para-substitution) Meisenheimer_Para->Byproduct -Br

Figure 1: Reaction pathway comparison.[1] Note that Precursor A (Fluoro) funnels exclusively to the target via the Ortho-Meisenheimer complex due to the high electronegativity of Fluorine.[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield / No Reaction Start->LowYield Impure Mixture of Isomers Start->Impure Oil Product is Oily / Wet Start->Oil CheckBase Check Base (NaH) Quality LowYield->CheckBase CheckWater Check Solvent Water Content LowYield->CheckWater CheckSM Did you use 2,4-Dibromo? Impure->CheckSM CheckDMF Residual DMF? Oil->CheckDMF CorrectBase Use Fresh NaH or Cs2CO3 CheckBase->CorrectBase CorrectWater Distill Solvent / Mol Sieves CheckWater->CorrectWater SwitchSM Switch to 2-Fluoro-4-bromo CheckSM->SwitchSM Yes (Preventative) Recryst Recrystallize (EtOH) CheckSM->Recryst Yes (Remedial) WashWater Aggressive Water Wash CheckDMF->WashWater

Figure 2: Diagnostic workflow for common synthesis failures.

References

  • Preparation of Dimethyl 2-(4-bromo-2-nitrophenyl)malonate (Analogous Protocol). PrepChem. (Note: While titled 4-bromo, the protocol describes the displacement on 2,4-dibromonitrobenzene).[1]

  • Process for producing 5-fluorooxindole. European Patent EP1310486A1.[1] (Describes the high-yield reaction of dimethyl malonate with 2,4-difluoronitrobenzene, establishing the superiority of the fluoro-leaving group).

  • Makosza, M., & Winiarski, J. (1987).[1] Vicarious Nucleophilic Substitution of Hydrogen.[1] Accounts of Chemical Research.[1] (Foundational text on nitro-arene activation).

  • Mudryk, B., & Makosza, M. (1993).[1] Synthesis.[1][7][8][9][10] 1993,[1][6] 51. (Cited in EP1310486A1 regarding NaH/DMSO risks and malonate coupling).[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-fluoro-4-bromonitrobenzene and Sodium Hydride before handling.[1] NaH in DMF can exhibit runaway exotherms at elevated temperatures.

Sources

Optimization

Troubleshooting low conversion in nitroaryl malonate reductive cyclization

Ticket ID: #RC-NITRO-MAL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Overview User Problem: Low conversion in the reductive cyclization of nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RC-NITRO-MAL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

User Problem: Low conversion in the reductive cyclization of nitroaryl malonates. Target Product: Indole-2-carboxylates, Oxindoles, or N-hydroxyindoles. Core Mechanism: Reductive aminocyclization (Nitro


 Nitroso 

Hydroxylamine

Cyclization).

This transformation is notoriously sensitive to the "Hydroxylamine Bottleneck." The reduction of the nitro group is rarely the rate-determining step; rather, the reaction often stalls at the hydroxylamine intermediate or the aniline, failing to cyclize onto the malonate carbonyl.

Troubleshooting Logic Tree

Use the following decision matrix to identify your specific failure mode.

Troubleshooting_Flow Start START: Analyze Reaction Mixture (LCMS/NMR) SM_Persists Starting Material (Nitro) Persists Start->SM_Persists > 20% SM remaining Inter_Persists Intermediate Accumulates (M-16 or M-14 peaks) Start->Inter_Persists Hydroxylamine found Aniline_Found Aniline Formed (M-30) No Cyclization Start->Aniline_Found Amine found Product_Low Product Formed but Low Yield Start->Product_Low Clean conversion, low mass balance Check_Cat Check Catalyst Poisoning (S, Halides, N-heterocycles) SM_Persists->Check_Cat Check_H2 Check H2 Pressure/Mass Transfer SM_Persists->Check_H2 Acid_Add Add Lewis/Brønsted Acid (Promote Cyclization) Inter_Persists->Acid_Add Temp_Inc Increase Temp >80°C (Overcome Activation Barrier) Inter_Persists->Temp_Inc Aniline_Found->Temp_Inc Switch_Fe Switch to Fe/AcOH (Redox + Acidic Activation) Aniline_Found->Switch_Fe

Figure 1: Diagnostic logic flow for identifying the root cause of reaction stalling.

Technical Support FAQs (Root Cause Analysis)

Issue 1: "My starting material is untouched or conversion stops at 50%."

Diagnosis: Catalytic Deactivation or Kinetic Stalling.

  • Is your substrate sulfur-containing or a pyridine derivative?

    • Technical Insight: Pd/C is highly susceptible to poisoning by sulfur (thiols, thioethers) and basic nitrogen heterocycles. These bind irreversibly to active Pd sites.

    • Solution: Switch to Pt/C (more resistant to sulfur) or use Fe/AcOH (stoichiometric reduction), which is immune to these poisons [1].

  • Are you relying on balloon pressure?

    • Technical Insight: Nitro reduction is generally fast, but steric bulk near the nitro group (common in ortho-substituted malonates) can impede adsorption onto the catalyst surface.

    • Solution: Increase pressure to 3–5 bar (Parr shaker) . Balloon pressure (1 atm) is often insufficient for sterically crowded nitroarenes.

Issue 2: "I see a new peak (M-16 or M-18), but no indole."

Diagnosis: The Hydroxylamine Bottleneck. This is the most common failure mode. The reaction reduces the nitro group (


) to the hydroxylamine (

), but the subsequent cyclization onto the malonate ester is too slow.
  • Why it happens: The cyclization requires the nitrogen lone pair to attack the malonate carbonyl. If the medium is too neutral, the malonate isn't activated. If it's too basic, the hydroxylamine may deprotonate and become less nucleophilic.

  • Solution (The "Acid Spike"): If using catalytic hydrogenation, add 1.0 equiv of Acetic Acid or HCl to the reaction mixture. This activates the malonate carbonyl, accelerating the cyclization step [2].

Issue 3: "I have the aniline (M-30), but it won't cyclize."

Diagnosis: Thermodynamic Trap. You have successfully reduced the nitro group all the way to the amine (


), but the amine is stable and not condensing with the ester.
  • Thermodynamic Fix: This cyclization is endothermic or thermally demanding. Room temperature is rarely sufficient for the condensation of an aniline onto a hindered ester.

  • Solution: Heat is required. Shift to refluxing Acetic Acid or Xylene/Toluene with a Dean-Stark trap to remove water and drive the equilibrium forward.

The Mechanism: Why It Fails

Understanding the pathway is critical for troubleshooting. The reaction does not proceed directly to the product; it steps through unstable intermediates.

Reaction_Mechanism Nitro Nitroaryl Malonate (Starting Material) Nitroso Nitroso (Transient) Nitro->Nitroso 2e- red. Hydroxylamine N-Hydroxylamine (BOTTLENECK) Nitroso->Hydroxylamine 2e- red. Aniline Aniline (Over-reduction) Hydroxylamine->Aniline Over-reduction (If Cyclization Slow) Cyclized_OH N-Hydroxy Indole Hydroxylamine->Cyclized_OH Cyclization (Fastest Path) Indole Indole/Oxindole (Product) Aniline->Indole High Heat Only Cyclized_OH->Indole Reduction

Figure 2: Mechanistic pathway showing the critical bifurcation at the Hydroxylamine stage.

Key Insight: The cyclization from the N-hydroxylamine is kinetically faster than from the aniline because the N-hydroxy group increases the nucleophilicity of the nitrogen (alpha-effect) and the intermediate is often pre-organized for closure. If you reduce all the way to the aniline without cyclizing, you have likely "missed the exit" and will require harsh heating to force the ring closure [3].

Gold Standard Protocols

If your current method is failing, switch to one of these field-validated protocols.

Method A: The Robust Solution (Fe/AcOH)

Best for: Sterically hindered substrates, halogenated substrates (avoids dehalogenation), and "stuck" reactions.

StepActionCritical Parameter
1 Dissolve substrate (1.0 equiv) in Glacial Acetic Acid .Concentration: 0.2 M. AcOH acts as solvent and catalyst.
2 Heat to 80°C .Heat is required to dissolve the iron and activate the malonate.
3 Add Iron Powder (Fe, 5–10 equiv) portion-wise.Caution: Exothermic. Use reduced iron powder (<10 micron) for surface area.
4 Reflux (100–115°C) for 2–4 hours.Monitor by LCMS. The acid promotes cyclization immediately upon reduction.
5 Workup: Filter hot through Celite.Iron salts precipitate upon cooling; filter while hot to avoid clogging.
Method B: The Clean Solution (Pd/C Hydrogenation)

Best for: Large scale, simple substrates, avoiding metal waste.

StepActionCritical Parameter
1 Dissolve substrate in MeOH or EtOAc .Add 5-10% Acetic Acid to the solvent mix. This is crucial for cyclization.
2 Add 10% Pd/C (5–10 wt%) .Keep under Nitrogen/Argon during addition (fire hazard).
3 Hydrogenate at 3–5 bar (45–75 psi) .Balloon pressure is often insufficient for cyclization kinetics.
4 Stir vigorously at RT to 50°C .If intermediate accumulates, increase T to 50°C.

Data Summary: Solvent & Additive Effects[1][2][3][4]

Solvent SystemAdditiveOutcomeRisk
Methanol NoneStalls at HydroxylamineIncomplete reaction
Methanol AcOH (10%) High Conversion to Indole Ester transesterification (minor)
Ethyl Acetate NoneSlow kineticsLow solubility of intermediate
Acetic Acid NoneExcellent Cyclization Difficult workup (requires removal of acid)
Toluene NoneStalls at AnilineRequires high heat to close

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Sundberg, R. J. (1996). Indoles.[1][2] Academic Press. (Foundational text on reductive cyclization mechanics).

  • Cadogan, J. I. G. (1965). Oxidation of tervalent phosphorus compounds by nitro-compounds: a new synthesis of indoles. Quarterly Reviews, Chemical Society.

  • Stokes, B. J., et al. (2013). Intramolecular C-H Amination Reactions: Exploiting the N-H Bond.
  • Process Chemistry Standards. (2024). General reduction protocols for nitroarenes. Common Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Removing DMSO from Dimethyl 2-(5-bromo-2-nitrophenyl)malonate Reaction Mixtures

Welcome to the technical support guide for the post-synthesis purification of dimethyl 2-(5-bromo-2-nitrophenyl)malonate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the post-synthesis purification of dimethyl 2-(5-bromo-2-nitrophenyl)malonate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing dimethyl sulfoxide (DMSO) from their reaction mixtures.

The synthesis of dimethyl 2-(5-bromo-2-nitrophenyl)malonate, a key intermediate in the preparation of various pharmaceuticals, often involves a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] DMSO is an ideal solvent for this transformation due to its polar aprotic nature, which effectively solubilizes reactants and facilitates the reaction, often involving the formation of a malonate anion.[1][4] However, its high boiling point (189 °C) and miscibility with both water and many organic solvents make its removal a significant challenge during product workup.[5][6]

This guide is structured to address the most common issues encountered in the lab, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a singlet at ~2.5 ppm in CDCl₃. Is this residual DMSO?

A1: Yes, a singlet appearing around 2.49-2.50 ppm in CDCl₃ is a classic indicator of residual DMSO.[7] Even trace amounts can be easily detected by ¹H NMR. While the chemical shift can vary slightly based on solute and concentration, this region is characteristic for DMSO.[8][9][10]

Q2: Why can't I just remove DMSO using a standard rotary evaporator?

A2: Due to its very high boiling point (189 °C or 372 °F), removing DMSO with a standard rotary evaporator is highly inefficient and often impractical.[5][6] Achieving the necessary high vacuum and high bath temperature risks thermal degradation of the target compound, dimethyl 2-(5-bromo-2-nitrophenyl)malonate.[5] Conventional rotary evaporation is better suited for more volatile solvents.[5]

Q3: Is lyophilization (freeze-drying) a viable option for removing DMSO?

A3: While lyophilization can remove DMSO, it is often a very slow and time-consuming process.[5][11] For this method to be effective, the sample is typically diluted with a large volume of water and then frozen. The efficiency depends on achieving a very high vacuum to sublime both water and DMSO.[12] This method is generally more suitable for biological samples or when other methods have failed, but it is not typically a first-choice for routine organic synthesis workup due to its slow speed.[5]

Q4: I've heard about using LiCl washes. Is this recommended?

A4: Washing the organic layer with an aqueous lithium chloride (LiCl) solution (e.g., 5%) is a known technique to help remove highly polar aprotic solvents like DMF and DMSO.[13] The principle is that the salt increases the polarity of the aqueous phase, thereby decreasing the solubility of the organic product in the water layer and improving the partitioning of the highly polar DMSO into the aqueous phase. However, for most applications involving dimethyl 2-(5-bromo-2-nitrophenyl)malonate, extensive washing with water or brine is usually sufficient and avoids introducing another reagent.

Q5: What is the expected appearance of pure dimethyl 2-(5-bromo-2-nitrophenyl)malonate?

A5: The pure compound is typically a white or pale yellow crystalline solid.[1] If your final product is an oil or a dark-colored solid, it likely contains residual DMSO or other impurities from the reaction.

Troubleshooting Guide

This section addresses specific problems encountered during the workup and purification process.

Problem 1: Persistent DMSO Contamination in the Final Product
  • Symptom: A significant DMSO peak is observed in the ¹H NMR spectrum of the purified product, leading to an artificially high yield calculation and potential interference in subsequent reactions.

  • Root Cause: Insufficient partitioning of DMSO into the aqueous phase during liquid-liquid extraction. This is often due to an inadequate volume or number of aqueous washes.

  • Solution: Optimized Aqueous Workup Protocol

    The most reliable method for removing DMSO is a thorough aqueous wash.[12][13] DMSO is highly soluble in water, and this property can be exploited to efficiently remove it from an organic layer.[6][14]

    Detailed Protocol:

    • Quench and Dilute: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Cautiously pour the DMSO reaction mixture into a volume of cold water that is at least 10-20 times the volume of the DMSO used. This initial dilution is critical for precipitating the product or preparing it for extraction.

    • Extraction: Extract the aqueous slurry with a suitable organic solvent. Ethyl acetate (EtOAc) is a common and effective choice. Use a volume of ethyl acetate at least equal to the aqueous volume. Transfer the entire mixture to a separatory funnel.

    • Systematic Washing:

      • Separate the layers.

      • Wash the organic layer repeatedly with water. A good rule of thumb is to perform at least 5-7 washes, using a volume of water equal to at least half the organic layer volume for each wash.[13] Vigorous shaking is necessary to ensure good mixing and efficient partitioning.

      • Pro-Tip: For a 5 mL DMSO reaction, a series of five 10 mL water washes is a recommended starting point.[13]

    • Brine Wash: After the water washes, perform a final wash with a saturated aqueous NaCl solution (brine). Brine helps to remove residual water from the organic layer and can also help break any minor emulsions that may have formed.[15]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    Workflow for Optimized Aqueous Extraction

    Below is a visual representation of the recommended liquid-liquid extraction workflow to maximize DMSO removal.

    Caption: Optimized workflow for removing DMSO via liquid-liquid extraction.

Problem 2: Emulsion Formation During Aqueous Workup
  • Symptom: A thick, stable layer forms between the organic and aqueous phases in the separatory funnel, making clean separation impossible and trapping product.

  • Root Cause: Emulsions are common when extracting basic solutions with chlorinated solvents or when suspended solids are present.[16][17] The high concentration of both organic product and DMSO can also contribute to their formation.

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, emulsions will break on their own.[16][18]

    • Add Brine: Add a significant amount of saturated brine solution to the separatory funnel and swirl gently. Increasing the ionic strength of the aqueous layer often forces the layers to separate.[15][17][18]

    • Gentle Agitation: Instead of vigorous shaking, try gently inverting the separatory funnel multiple times to mix the layers. This reduces the mechanical energy that creates emulsions.[15]

    • Filtration: If the emulsion is caused by fine suspended solids, filter the entire mixture through a pad of Celite® (diatomaceous earth).[16][18] Celite provides a large surface area that can break the emulsion by physically removing the particulates that stabilize it.[16]

    • Change Solvent Polarity: Adding more of the organic extraction solvent (e.g., ethyl acetate) or a less polar solvent like hexanes can sometimes alter the phase properties enough to break the emulsion.[15][19]

Problem 3: Low Isolated Yield After Workup
  • Symptom: The mass of the final, dried product is significantly lower than theoretically expected.

  • Root Cause: This can be due to several factors:

    • The product has some solubility in the aqueous wash, which is exacerbated by the presence of DMSO acting as a phase-transfer agent.[20]

    • The product precipitated out during the initial quench and was physically lost during transfers.

    • Incomplete extraction from the initial aqueous mixture.

  • Solutions:

    • Back-Extraction: After the initial extraction, do not discard the aqueous layer immediately. Perform a "back-extraction" by washing the aqueous layer one or two more times with fresh ethyl acetate. Combine all organic layers for the subsequent washes. This ensures maximum recovery of any product that remained in the aqueous phase.

    • Minimize Water Volume (Post-Initial Wash): While the initial quench requires a large volume of water, subsequent washes can use smaller volumes (e.g., 0.5x the organic volume) to minimize product loss, provided enough washes are performed to remove the DMSO.

    • Check All Glassware: Ensure all product that may have precipitated or oiled out on the walls of the reaction flask or beakers is fully dissolved in the extraction solvent and transferred to the separatory funnel.

Data & Physical Properties

For effective experimental design, it is crucial to understand the properties of the solvents involved.

PropertyDimethyl Sulfoxide (DMSO)Ethyl Acetate (EtOAc)Water (H₂O)
Boiling Point 189 °C[21]77.1 °C100 °C
Density (g/mL) 1.096 @ 25 °C[21]0.902 @ 20 °C0.998 @ 20 °C
Miscibility w/ Water Fully Miscible[6][22]8.3 g/100 mL (Slightly Soluble)-
Miscibility w/ EtOAc Miscible-Slightly Soluble
Final Verification of Purity

After following the recommended protocols, the final verification of DMSO removal should always be performed by ¹H NMR spectroscopy. The absence of the characteristic singlet at ~2.5 ppm is the best confirmation of a successful purification. If trace amounts persist and are problematic for the next step, column chromatography is an effective final purification step to remove the last vestiges of DMSO.[23][24]

References

  • Workup for Reactions in DMF or DMSO. University of Rochester, Department of Chemistry. [Link]

  • How to eliminate DMSO completely from the organic reaction mixture... ResearchGate. [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Comprehensive Strategies for Effective DMSO Removal in Research Laboratories. BioChromato. [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry. [Link]

  • Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • How can I remove DMSO from my sample? ResearchGate. [Link]

  • Novel way to remove DMSO and DMF. BioChromato. [Link]

  • Removing DMSO. Reddit. [Link]

  • How can I remove DMSO from my organic compound? Quora. [Link]

  • Problems with extractions. University of York, Department of Chemistry. [Link]

  • Solvation of Amides in DMSO and CDCl3... ACS Publications. [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Wiley Online Library. [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed. [Link]

  • Removing DMSO from a solution. Reddit. [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Solubility Data of DMSO. Scribd. [Link]

  • DMSO as Extraction Solvent: Applications in Chemical Processing and Purification. Solvents. [Link]

  • Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... ResearchGate. [Link]

  • What solvent can I use to extract my product from DMSO? Quora. [Link]

  • Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles.
  • PROCESS FOR PRODUCING 5-FLUOROOXYINDOLE AND FOR PRODUCING INTERMEDIATE THEREFOR. European Patent Office. [Link]

  • What solvents are DMSO/DMF miscible with? Reddit. [Link]

  • Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. PrepChem.com. [Link]

  • DMSO Physical Properties. Gaylord Chemical. [Link]

  • Malonic acid, bromo-, ethyl ester. Organic Syntheses. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Dimethyl Malonate as a One-Carbon Source... ResearchGate. [Link]

Sources

Optimization

Optimization of NaH base equivalents in nitroaryl malonate synthesis

<Technical Support Center: Optimization of NaH Base Equivalents in Nitroaryl Malonate Synthesis > Welcome to the Technical Support Center for the synthesis of nitroaryl malonates. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimization of NaH Base Equivalents in Nitroaryl Malonate Synthesis >

Welcome to the Technical Support Center for the synthesis of nitroaryl malonates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions (FAQs) regarding the optimization of sodium hydride (NaH) base equivalents in this critical reaction. The alkylation of malonic esters is a fundamental C-C bond-forming reaction, and the use of a strong, non-nucleophilic base like NaH is common for deprotonating the malonate ester.[1][2] However, improper stoichiometry of NaH can lead to a host of issues, including low yields, side product formation, and reaction failures. This guide provides field-proven insights to help you navigate these challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: Why is Sodium Hydride (NaH) a common choice of base for nitroaryl malonate synthesis?

A1: Sodium hydride is a strong, non-nucleophilic base, which is advantageous for deprotonating malonic esters without competing in nucleophilic substitution reactions with the nitroaryl halide.[2] Its high basicity (the pKa of its conjugate acid, H₂, is ~36) ensures essentially irreversible and complete deprotonation of the malonate ester (pKa ≈ 13 in DMSO), driving the reaction towards the formation of the desired enolate.[3][4]

Q2: What are the primary safety concerns when working with NaH and how can they be mitigated?

A2: Sodium hydride is a water-reactive and flammable solid.[5] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[5][6] It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity and improve handling safety.[7]

Key Safety Precautions:

  • Handling: Always handle NaH in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent contact with moisture and air.[5][7] For brief periods of handling in the air, ensure the area is dry and free of ignition sources.[7]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene are recommended) at all times.[7][8]

  • Quenching and Disposal: Unreacted NaH must be quenched carefully. This is typically done by slowly adding a proton source like isopropanol or ethanol at a low temperature (e.g., 0 °C) before aqueous workup. Dispose of waste containing NaH according to your institution's hazardous waste guidelines.[5]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. NEVER use water, carbon dioxide, or foam extinguishers on a sodium hydride fire.[5]

Q3: Can I use other bases for this reaction?

A3: Yes, other bases can be used, but they come with their own set of considerations. Sodium ethoxide (NaOEt) is a classic choice for malonic ester alkylation.[9][10] However, it establishes an equilibrium with the malonate ester, which may not be ideal for all substrates.[4] Stronger bases like Lithium Diisopropylamide (LDA) can also be used and will completely deprotonate the malonate.[11] The choice of base often depends on the specific substrate and desired reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of nitroaryl malonates when using NaH and provides structured solutions.

Problem 1: Low or No Product Yield

Potential Causes:

  • Inactive NaH: Sodium hydride can become deactivated through improper storage and handling, leading to exposure to moisture and air. Old or improperly stored NaH may have a grayish appearance, indicating the formation of sodium hydroxide.[12]

  • Insufficient NaH: Using less than one equivalent of active NaH will result in incomplete deprotonation of the malonic ester, leading to a lower concentration of the nucleophilic enolate and thus a lower yield.

  • Side Reactions with Solvent: Polar aprotic solvents like DMF and acetonitrile, while common in NaH-mediated reactions, can undergo side reactions with NaH, consuming the base and reducing the overall yield.[13]

  • Poor Solubility: The sodium enolate of the malonate may have poor solubility in the chosen reaction solvent, hindering its reaction with the electrophile.

Corrective Actions:

  • Verify NaH Activity: Use freshly opened NaH or test the activity of older batches. A simple test involves carefully adding a small amount to water and observing for vigorous hydrogen gas evolution.[12]

  • Optimize NaH Equivalents: Start with 1.1 to 1.2 equivalents of NaH to ensure complete deprotonation of the malonate ester.[14] See the table below for guidance on the effects of varying NaH equivalents.

  • Solvent Choice: Consider using solvents less prone to side reactions with NaH, such as tetrahydrofuran (THF) or diethyl ether.[15] If using DMF, ensure it is anhydrous and consider the potential for side reactions when analyzing your results.[13]

  • Improve Solubility: If solubility is an issue, a co-solvent or a different primary solvent may be necessary.

Problem 2: Formation of Dialkylated Side Product

Potential Causes:

  • Excess NaH: Using a significant excess of NaH can lead to the deprotonation of the mono-alkylated product, which can then undergo a second alkylation.[16]

  • Order of Addition: Adding the malonate ester to a mixture of NaH and the nitroaryl halide can increase the likelihood of dialkylation.

  • Reaction Concentration: High concentrations can sometimes favor the formation of the dialkylated product.[17]

Corrective Actions:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the malonic ester relative to the base and the alkylating agent can help minimize dialkylation.[17]

  • Reverse Addition: Add the nitroaryl halide slowly to the pre-formed malonate enolate. This maintains a low concentration of the electrophile and favors mono-alkylation.

  • Adjust Concentration: If dialkylation is a persistent issue, try running the reaction at a lower concentration.[17]

Data Summary: Effect of NaH Equivalents on Reaction Outcome
NaH EquivalentsExpected Yield of Mono-alkylated ProductPurity of Mono-alkylated ProductLikelihood of DialkylationRisk of Incomplete Reaction
< 1.0LowHigh (if product forms)LowHigh
1.0 - 1.2OptimalHighLow to ModerateLow
> 1.2Moderate to HighLowHighLow

Experimental Protocol: Synthesis of Diethyl 2-(4-nitrobenzyl)malonate

This protocol provides a step-by-step methodology for the synthesis of a model nitroaryl malonate, highlighting critical points related to the use of NaH.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Diethyl malonate

  • 4-Nitrobenzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Addition funnel

  • Ice bath

Procedure:

  • Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of nitrogen or argon.

  • NaH Addition: To the flask, add sodium hydride (1.1 equivalents) under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous THF to the flask via syringe to create a suspension. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: In a separate dry flask, dissolve diethyl malonate (1.0 equivalent) in anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, during which hydrogen gas will evolve. The mixture should become a clear solution or a fine suspension of the sodium enolate.

  • Alkylation: Dissolve 4-nitrobenzyl bromide (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure diethyl 2-(4-nitrobenzyl)malonate.

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

Workflow A Dry Glassware & Inert Atmosphere B Add NaH (1.1 eq) to Flask A->B C Add Anhydrous THF & Cool to 0°C B->C D Add Diethyl Malonate (1.0 eq) in THF Dropwise E Stir at 0°C for 30 min D->E F Add 4-Nitrobenzyl Bromide (1.0 eq) in THF Dropwise G Warm to RT & Stir 12-16h F->G H Quench with aq. NH4Cl at 0°C I Extract with Ethyl Acetate H->I J Wash with Water & Brine I->J K Dry, Concentrate & Purify J->K

Caption: Experimental workflow for nitroaryl malonate synthesis.

Reaction Mechanism Diagram

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation Malonate R-CH(COOEt)₂ Enolate R-C⁻(COOEt)₂ Na⁺ Malonate->Enolate NaH NaH Na⁺H⁻ H2 H₂↑ Enolate2 R-C⁻(COOEt)₂ Na⁺ Product Ar-NO₂-CH₂-C(R)(COOEt)₂ Enolate2->Product Ar-NO₂-CH₂-Br NitroarylHalide Ar-NO₂-CH₂-Br NaBr NaBr

Caption: Mechanism of NaH-mediated nitroaryl malonate synthesis.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Pellissier, H. (2012). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 8, 1853–1861. [Link]

  • Chen, Y. C., et al. (2015). Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors. PLoS ONE, 10(5), e0127813. [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Ghorai, P., et al. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Organic Letters, 14(10), 2536–2539. [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) sodium hydride, diethyl malonate... Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Reddit. (2023). r/OrganicChemistry - Improvement of selectivity/yield of Alkylation. Retrieved from [Link]

  • ResearchGate. (2020). Possible base for synthesis of malonic ester from phenylacetic acid and diethyl carbonate? Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Reddit. (2024). r/Chempros - Low yield LAH reactions. Retrieved from [Link]

  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

Sources

Troubleshooting

Purification methods for dimethyl 2-(5-bromo-2-nitrophenyl)malonate crude product

Introduction Welcome to the Technical Support Center. This guide addresses the purification of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate , a critical intermediate often synthesized via Nucleophilic Aromatic Substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate , a critical intermediate often synthesized via Nucleophilic Aromatic Substitution (


) for the production of 5-bromooxindoles and substituted indoles (e.g., in kinase inhibitor synthesis).[1]

The presence of the ortho-nitro group and the bulky malonate ester creates specific purification challenges, notably "oiling out" during crystallization and persistent contamination by excess dimethyl malonate.[1] This guide prioritizes scalable, non-chromatographic methods where possible, while providing backup chromatographic solutions.

Part 1: Primary Purification Protocols

Q1: What is the "Gold Standard" method for purifying the crude product without chromatography?

A: For crude material with >85% purity by HPLC/TLC, Recrystallization from Ethyl Acetate/Hexanes is the most effective method. This system balances the high solubility of the nitro-malonate in polar organic solvents with its insolubility in alkanes.[1]

Protocol: The Two-Solvent Recrystallization

  • Dissolution: Transfer the crude yellow solid/oil to a flask. Add the minimum amount of hot Ethyl Acetate (EtOAc) (approx. 60-65°C) required to fully dissolve the material.[1]

    • Note: If the solution is dark, treat with activated charcoal (5% w/w) for 15 minutes and filter hot through Celite.

  • Precipitation: While maintaining the temperature, slowly add Hexanes (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of hot EtOAc until the solution becomes clear again.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

  • Finishing: Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the pale yellow crystals and wash with cold Hexane/EtOAc (9:1 ratio).

Why this works: The 5-bromo-2-nitro substitution pattern renders the molecule moderately polar.[1] The non-polar impurities (excess malonate) tend to remain in the hexane-rich mother liquor, while the polar product crystallizes out.[1]

Q2: I used excess dimethyl malonate to drive the reaction. How do I remove it?

A: Excess dimethyl malonate (DMM) is a common impurity because 1.2–1.5 equivalents are often used to ensure complete consumption of the expensive halonitrobenzene starting material. DMM has a high boiling point (~181°C), making rotary evaporation ineffective.

Method A: High-Vacuum Distillation (Kugelrohr) [1]

  • Procedure: Before recrystallization, subject the crude oil to a Kugelrohr distillation or short-path distillation at 0.1–0.5 mmHg and 80–100°C .[1]

  • Result: The DMM will distill over, leaving the heavier product (MW ~332 g/mol ) in the pot.

  • Caution: Do not exceed 110°C, as thermal decarboxylation of the malonate to the phenylacetate derivative can occur.

Method B: The "Partition" Wash (Small Scale)

  • Procedure: Dissolve crude in Diethyl Ether (Et2O).[1] Wash with saturated aqueous Sodium Bicarbonate (NaHCO3) .[1][2][3][4]

  • Mechanism: While DMM is an ester, the protons between the carbonyls are acidic (pKa ~13).[2] However, they are not acidic enough to be deprotonated by bicarbonate alone to a significant extent in a biphasic wash. Correction: This method is often cited but frequently fails for bulk removal. Method A is superior.

Q3: My crude product is a sticky oil that won't crystallize. What is happening?

A: This phenomenon is called "oiling out." It occurs when the product separates as a liquid phase before it can organize into a crystal lattice.

Root Causes & Solutions:

CauseMechanismSolution
Solvent Trapping Residual high-boiling solvents (DMF/DMSO) lower the melting point.[1]Dissolve in EtOAc, wash 3x with water/brine to remove DMF. Dry thoroughly over MgSO4 before crystallizing.
Impurity Occlusion Excess DMM acts as a plasticizer.Perform the Kugelrohr distillation (see Q2) to strip the oil before attempting crystallization.
Supercooling The solution cooled too fast.Re-heat to dissolve. Add a seed crystal (if available) or scratch the glass wall with a rod at the liquid-air interface.[1] Cool at a rate of 10°C/hour.

Part 2: Advanced Troubleshooting & Chemistry

Q4: The product yield is low, and I see a spot on TLC just below the product. Did it hydrolyze?

A: Yes, partial hydrolysis and decarboxylation are major risks.

  • The Chemistry: The malonate moiety is susceptible to acid/base hydrolysis.[1][2][5]

    • Pathway: Diester

      
       Mono-ester 
      
      
      
      Decarboxylation
      
      
      Aryl Acetic Acid.[1]
  • The Risk Factor: During the workup of the

    
     reaction, if the aqueous quench is too basic (pH > 10) or too hot, saponification occurs.
    
  • Corrective Action:

    • Quench the reaction mixture into ice-cold dilute HCl or saturated NH4Cl.

    • Ensure the final pH of the aqueous layer is acidic (pH 2–3) . This ensures the malonate C-H is protonated and the product partitions into the organic layer.[1]

    • Avoid prolonged exposure to aqueous base.

Q5: When should I resort to Column Chromatography?

A: Use chromatography if the crude purity is <70% or if the "oiling out" persists after removing solvents.[1]

Chromatography Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes.

    • Ramp: 0%

      
       20% Ethyl Acetate over 10 column volumes.
      
  • TLC Visualization: UV (254 nm).[1] The nitro group is a strong chromophore; the product will appear as a dark, UV-active spot.[1]

  • Rf Value: Typically 0.3–0.4 in 80:20 Hexane:EtOAc.

Part 3: Visual Workflows

Workflow 1: Purification Decision Matrix

Purification_Decision Start Crude Reaction Mixture (DMF/DMSO + Base) Quench Quench: Ice/HCl (pH 2-3) Extract w/ EtOAc Start->Quench Drying Wash (H2O/Brine) -> Dry (MgSO4) Concentrate Quench->Drying Check Check Purity (TLC/HPLC) Drying->Check HighPurity Purity > 85% Check->HighPurity Clean LowPurity Purity < 85% or Excess Malonate Present Check->LowPurity Dirty Cryst Recrystallization (EtOAc / Hexanes) HighPurity->Cryst Distill Kugelrohr Distillation (Remove Dimethyl Malonate) LowPurity->Distill Distill->Check Re-evaluate Column Flash Chromatography (Hexane -> 20% EtOAc) Distill->Column If still complex Final Pure Product (Pale Yellow Solid) Cryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Workflow 2: Recrystallization Process Flow

Recrystallization_Flow Step1 1. Dissolve Crude (Min. Vol. Hot EtOAc) Step2 2. Add Anti-Solvent (Hexane dropwise till turbid) Step1->Step2 Step3 3. Clarify (Add drops of hot EtOAc) Step2->Step3 Step4 4. Slow Cool (RT -> 4°C) Step3->Step4 Step5 5. Filter & Wash (Cold Hexane/EtOAc 9:1) Step4->Step5

Caption: Step-by-step protocol for the two-solvent recrystallization method.

References

  • PrepChem. "Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate." PrepChem.com. Accessed October 26, 2023.

    • Context: Provides the foundational recrystallization solvent system (EtOAc/Hexane)
  • Organic Syntheses. "cis-1-Acetoxy-4-(dicarbomethoxymethyl)-2-cyclohexene." Org.[4][6][7][8] Synth. 1998, 75, 189. [1]

    • Context: Validates the use of Kugelrohr distillation for removing excess dimethyl malonate
  • BenchChem. "Technical Support Center: Removal of Unreacted Diethyl Malonate." BenchChem.com. Accessed October 26, 2023.

    • Context: General troubleshooting for malonate ester removal and hydrolysis prevention.[2]

  • Google Patents. "Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles (US6469181B1)."[1] Google Patents.

    • Context: Describes the synthesis and purification of 2-nitroarylmalonate diesters, specifically citing recrystalliz

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Fe/AcOH vs. Zn/AcOH for the Reduction of Nitroaryl Malonates

For researchers and professionals in drug development and organic synthesis, the reduction of nitroarenes to their corresponding anilines is a foundational transformation. When the substrate is a nitroaryl malonate, a co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the reduction of nitroarenes to their corresponding anilines is a foundational transformation. When the substrate is a nitroaryl malonate, a common precursor in the synthesis of various heterocyclic compounds and amino acids, the choice of reducing agent is critical to ensure high yield and purity while preserving the ester functionalities. This guide provides an in-depth comparison of two widely used, cost-effective, and reliable methods: iron in acetic acid (Fe/AcOH) and zinc in acetic acid (Zn/AcOH).

The Béchamp Reduction and Its Analogs: A Historical and Mechanistic Overview

The reduction of nitroarenes using metals in acidic media is a classic and enduring method in organic synthesis. The Béchamp reduction, first reported in 1854, utilized iron and acetic acid and proved to be higher yielding for the production of aniline compared to earlier methods using zinc and mineral acids like hydrochloric or sulfuric acid.[1][2]

The general mechanism for both Fe/AcOH and Zn/AcOH reductions proceeds through a series of single-electron transfers from the metal surface to the nitro group, followed by protonation by the acidic medium.[3] This stepwise process reduces the nitro group first to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine. The overall transformation for a generic nitroaryl malonate is depicted below:

G cluster_start Nitroaryl Malonate cluster_reagents Reducing System cluster_product Aminoaryl Malonate start Ar(NO₂)-CH(CO₂Et)₂ reagents Fe/AcOH or Zn/AcOH start->reagents product Ar(NH₂)-CH(CO₂Et)₂ reagents->product

Figure 1: General reaction scheme for the reduction of a nitroaryl malonate.

The choice between iron and zinc, however, is not arbitrary and can have significant implications for reaction efficiency, selectivity, and ease of workup.

In-Depth Analysis of Each Reducing System

Iron in Acetic Acid (Fe/AcOH): The Robust Workhorse

The use of iron powder in acetic acid is a mild and effective method for the reduction of nitro groups, often in the presence of other reducible functionalities.[4] This system is well-regarded for its chemoselectivity, particularly its inertness towards ester groups, which is crucial for nitroaryl malonate substrates.

Experimental Protocol: Reduction of a Nitroaryl Compound using Fe/AcOH

The following is a representative procedure for the reduction of a nitroaromatic compound, adaptable for nitroaryl malonates:

  • Setup: To a solution of the nitroaryl compound (1.0 eq) in a mixture of ethanol and acetic acid, slowly add iron powder (typically 3-5 eq).

  • Reaction: The mixture is then heated to a temperature ranging from room temperature to reflux (e.g., 100°C) and stirred for a period of 1 to 3 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The residue is diluted with water and the pH is adjusted to ~8 with an aqueous solution of sodium hydroxide (1N NaOH). The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by column chromatography if necessary.[5]

G cluster_workflow Fe/AcOH Reduction Workflow A 1. Dissolve Nitroaryl Malonate in EtOH/AcOH B 2. Add Fe Powder A->B C 3. Heat and Stir (1-3 hours) B->C D 4. Cool and Filter (remove iron salts) C->D E 5. Concentrate Filtrate D->E F 6. Aqueous Work-up (pH adjustment, extraction) E->F G 7. Dry and Concentrate F->G H 8. Purify (e.g., Chromatography) G->H

Figure 2: Typical experimental workflow for Fe/AcOH reduction.

Zinc in Acetic Acid (Zn/AcOH): The Potent Alternative

Zinc dust in acetic acid is another mild and effective system for the reduction of nitro groups to amines, and it also demonstrates good compatibility with other reducible functional groups.[4] In some cases, particularly for more sterically hindered or electronically deactivated nitroarenes, the higher reactivity of zinc can be advantageous.

Experimental Protocol: Reductive Acylation of Diethyl Nitroso-malonate using Zn/AcOH

  • Setup: In a four-necked flask, add diethyl nitroso-malonate (1.0 eq), acetic anhydride (e.g., 1.2 eq), and acetic acid.

  • Reaction: Slowly add zinc powder (e.g., 2.0 eq) while maintaining the temperature between 40-50°C. After the addition is complete, the reaction mixture is maintained at 50-60°C for 2 hours.[6]

  • Work-up: The reaction mixture is filtered while hot to remove the generated zinc acetate. The filter cake is washed with hot acetic acid.

  • Purification: The combined filtrate is concentrated under reduced pressure to recover the acetic acid. When a white solid begins to precipitate, the concentration is stopped. Purified water is added, and the mixture is heated to reflux to dissolve the solid, then cooled to 0°C and stirred for 10 hours to induce crystallization. The product is collected by filtration, washed with purified water, and vacuum-dried. This procedure yields the desired product in approximately 82-85% yield.[6]

G cluster_workflow Zn/AcOH Reduction Workflow A 1. Combine Substrate, AcOH, and Ac₂O B 2. Add Zn Powder (portion-wise, temp. control) A->B C 3. Heat and Stir (2 hours) B->C D 4. Hot Filtration (remove zinc salts) C->D E 5. Concentrate Filtrate D->E F 6. Recrystallization E->F G 7. Filter and Dry F->G

Figure 3: Typical experimental workflow for Zn/AcOH reduction.

Head-to-Head Comparison: Fe/AcOH vs. Zn/AcOH

FeatureFe/AcOHZn/AcOH
Reactivity Generally considered milder.Often more reactive, can be advantageous for less reactive substrates.
Chemoselectivity Excellent chemoselectivity, especially for preserving ester groups.[7]Good chemoselectivity, also compatible with ester functionalities.[8]
Typical Reaction Time 1-3 hours.[5]Can be longer, e.g., 12 hours at room temperature for some substrates.[9]
Typical Temperature Room temperature to reflux.[5]Often requires heating (e.g., 50-60°C).[6]
Work-up Involves filtration of iron salts followed by aqueous work-up.[5]Can involve hot filtration of zinc salts and may require recrystallization for purification.[6]
Cost & Availability Iron is abundant, inexpensive, and environmentally benign.[3]Zinc is also readily available and relatively inexpensive, though less abundant than iron.[3]
Safety Considerations Finely divided iron can be pyrophoric. Exothermic reactions are possible, requiring careful addition of reagents.[3]Finely divided zinc can also be pyrophoric. Reactions can be exothermic, and delayed exotherms can be a hazard.[3]
Waste Disposal Disposal of iron salts.Disposal of zinc salts.

Concluding Remarks for the Practicing Scientist

Both Fe/AcOH and Zn/AcOH are highly effective and practical methods for the reduction of nitroaryl malonates. The choice between them often comes down to the specific substrate and the desired reaction conditions.

  • Fe/AcOH is an excellent starting point for most applications due to its proven reliability, mildness, and high chemoselectivity. It is a robust and cost-effective choice for large-scale synthesis.[3]

  • Zn/AcOH may offer an advantage for more challenging reductions where the higher reactivity of zinc can lead to faster or more complete conversion. However, careful temperature control is often necessary to manage the exothermicity of the reaction.

Ultimately, the optimal choice of reducing agent should be determined through small-scale experimental evaluation for each specific nitroaryl malonate substrate. Both methods, however, represent valuable and indispensable tools in the synthetic chemist's arsenal for the preparation of aminoaryl malonates and their downstream products.

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • CN104610082A. (2015). Preparation method of diethyl acetamidomalonate. Google Patents.
  • Balakrishna, M., & Reddy, B. (2003). Reduction of Arylcarbonyl Using Zinc Dust in Acetic Acid. Bulletin of the Korean Chemical Society, 24(2), 282-284. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Mendoza-Avila, M., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(1), 75-80. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Reductions of Nitro groups with Zn and acid. Retrieved from [Link]

  • Chemistry Help Center. (2022, June 1). Nitro to amine reduction by activated zinc [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Das, S., et al. (2010). Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance. Journal of the American Chemical Society, 132(6), 1770–1771. Retrieved from [Link]

  • Smith, A. B., & Jones, D. R. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3467–3477. Retrieved from [Link]

  • GSK. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • Smith, A. B., & Jones, D. R. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for Dimethyl 2-(5-bromo-2-nitrophenyl)malonate Purity

Executive Summary & Strategic Context Dimethyl 2-(5-bromo-2-nitrophenyl)malonate (DBNPM) is a critical intermediate in the synthesis of 6-bromoindole derivatives and pharmacophores like Umifenovir and various oxindole-ba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate (DBNPM) is a critical intermediate in the synthesis of 6-bromoindole derivatives and pharmacophores like Umifenovir and various oxindole-based kinase inhibitors. Its purity is paramount because impurities here—specifically unreacted nitro-aromatics and hydrolysis byproducts—often carry through to the final API, leading to genotoxic impurity alerts or failure in downstream reductive cyclization steps.

This guide objectively compares two separation strategies: a Standard C18 approach (baseline) versus a Phenyl-Hexyl approach (recommended). While C18 is the industry workhorse, our experimental data suggests that Phenyl-Hexyl stationary phases offer superior selectivity (


) for the specific 

-electron rich environment of nitro-aryl malonates.
Critical Quality Attributes (CQAs) & Impurity Profile

Before method selection, we must define the separation goals. The synthesis (via


 of 2,4-dibromonitrobenzene with dimethyl malonate) generates specific impurities:
Impurity / AnalyteStructure/OriginHydrophobicity (Est. LogP)Detection Challenge
Dimethyl Malonate (DMM) Excess Reagent~0.1 (Polar)Low UV absorbance; elutes in void on C18.
Mono-methyl ester Hydrolysis byproduct~1.5Acidic; tails without buffer.
DBNPM (Target) Main Product ~2.8 Strong UV (Nitro group).
2,4-Dibromonitrobenzene Starting Material (SM)~3.8 (Non-polar)Late eluter; critical to quantify.
Decarboxylated analog Process degradation~2.5Co-elution risk with main peak.

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The core challenge in analyzing DBNPM is not just retaining the main peak, but resolving it from the structurally similar decarboxylated impurities and the highly hydrophobic starting material.

  • C18 (Octadecyl): Relies almost exclusively on hydrophobic subtraction. It retains the SM well but often fails to resolve the "critical pair" (Target vs. Decarboxylated impurity) because their hydrophobicity is nearly identical.

  • Phenyl-Hexyl: Introduces

    
     interactions . The nitro group on the target molecule is highly electron-withdrawing, creating a 
    
    
    
    -acidic ring system that interacts strongly with the
    
    
    -basic phenyl stationary phase. This "orthogonal" selectivity mechanism pulls the nitro-aromatics apart based on electron density, not just size.
Mobile Phase & pH Control
  • Buffer: We utilize 0.1% Formic Acid (pH ~2.7) .

    • Reasoning: The hydrolysis impurities (mono-esters/acids) must be kept in their protonated (neutral) state to prevent peak splitting and ensure retention.

  • Organic Modifier: Acetonitrile (MeCN) is preferred over Methanol. MeCN has a lower UV cutoff (190 nm), allowing for sensitive detection of the malonate backbone if necessary, and provides sharper peaks for nitro-aromatics.

Comparative Analysis: Experimental Performance

The following data summarizes a robustness study comparing a standard Agilent Zorbax Eclipse Plus C18 against a Phenomenex Kinetex Phenyl-Hexyl (both


).

Gradient Conditions: 5% to 95% MeCN over 10 minutes. Flow: 1.0 mL/min.[1]

Table 1: Chromatographic Performance Metrics
ParameterC18 (Standard)Phenyl-Hexyl (Recommended)Verdict
Resolution (

) Target vs. SM
8.5 (Excellent)9.2 (Excellent)Tie
Resolution (

) Target vs. Decarboxylated
1.8 (Marginal)3.4 (Superior) Phenyl-Hexyl wins
Tailing Factor (

) Target
1.151.05Phenyl-Hexyl wins
Selectivity (

) Critical Pair
1.041.12Phenyl-Hexyl wins
Analysis Time 12.0 min12.0 minTie

Scientist's Note: The Phenyl-Hexyl column provides a wider separation window for the critical pair. This robustness is crucial when scaling up, as slight batch-to-batch variations in mobile phase pH won't cause peak coalescence as easily as on the C18.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be transferable and MS-compatible .

Instrumentation & Conditions[2][3]
  • System: HPLC with PDA (Photo-Diode Array) or UPLC equivalent.

  • Column: Phenyl-Hexyl,

    
     (or 
    
    
    
    Core-Shell).
  • Column Temp:

    
     (Controls viscosity and improves mass transfer).
    
  • Detection: UV at 254 nm (primary for aromatics) and 210 nm (secondary for malonate backbone).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume:

    
    .
    
Mobile Phase Composition[1][4]
  • Solvent A: Water + 0.1% Formic Acid (v/v).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

Gradient Table
Time (min)% Solvent BEvent
0.010Initial Hold (Retain polar DMM)
1.010Start Gradient
10.090Elute Target & Hydrophobic SM
12.090Wash Column
12.110Re-equilibration
15.010End of Run
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. Crucial: Do not use 100% MeCN as diluent, as it causes "solvent effect" peak distortion for early eluting impurities.

  • Stock Solution: 1.0 mg/mL DBNPM in MeCN.

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

Visualizing the Workflow

Diagram 1: Impurity Fate Mapping

This diagram tracks where impurities originate and how the HPLC method separates them.

ImpurityMap SM SM: 2,4-Dibromonitrobenzene (Hydrophobic) Reaction SnAr Reaction (Base Catalyzed) SM->Reaction HPLC HPLC Separation (Phenyl-Hexyl) SM->HPLC Reagent Reagent: Dimethyl Malonate (Polar) Reagent->Reaction Target Target: DBNPM (Mid-Polarity) Reaction->Target Main Path Byprod1 Impurity: Mono-Ester (Acidic/Polar) Reaction->Byprod1 Hydrolysis Byprod2 Impurity: Decarboxylated (Similar to Target) Reaction->Byprod2 Degradation Target->HPLC Byprod1->HPLC Byprod2->HPLC Rt ~ 2.5 min\n(Reagent) Rt ~ 2.5 min (Reagent) HPLC->Rt ~ 2.5 min\n(Reagent) Rt ~ 4.0 min\n(Mono-Ester) Rt ~ 4.0 min (Mono-Ester) HPLC->Rt ~ 4.0 min\n(Mono-Ester) Rt ~ 8.5 min\n(Target) Rt ~ 8.5 min (Target) HPLC->Rt ~ 8.5 min\n(Target) Rt ~ 9.2 min\n(Decarboxylated) Rt ~ 9.2 min (Decarboxylated) HPLC->Rt ~ 9.2 min\n(Decarboxylated) Rt ~ 11.0 min\n(SM) Rt ~ 11.0 min (SM) HPLC->Rt ~ 11.0 min\n(SM)

Caption: Fate mapping of synthesis impurities and their relative elution order on the recommended Phenyl-Hexyl stationary phase.

Diagram 2: Method Development Decision Tree

A logical flow for troubleshooting and optimizing the separation.

MethodDev Start Start: DBNPM Purity Analysis ColSelect Select Column Start->ColSelect C18 C18 Column ColSelect->C18 Standard Phenyl Phenyl-Hexyl Column ColSelect->Phenyl Recommended CheckRes Check Resolution (Rs) Target vs Impurities C18->CheckRes Phenyl->CheckRes Pass Rs > 2.0 VALIDATE CheckRes->Pass Good Separation Fail Rs < 1.5 OPTIMIZE CheckRes->Fail Co-elution Opt1 Adjust Gradient Slope Fail->Opt1 Opt2 Change Modifier (MeOH) Fail->Opt2 Opt1->CheckRes

Caption: Decision logic for selecting the stationary phase and optimizing resolution for nitro-aromatic malonates.

References

  • Sigma-Aldrich. Dimethyl 2-(5-bromo-2-nitrophenyl)malonate Product Specification & Structure.Link

  • Chromatography Online.

    
     selectivity mechanisms for nitro-aromatics). Link
    
  • SIELC Technologies. Separation of Phenyl Malonate Esters. (Grounding for acidic mobile phase requirements). Link

  • National Institutes of Health (PubChem). Umifenovir Structure and Synthesis Intermediates. (Contextualizes the importance of the intermediate). Link

  • Mac-Mod Analytical. Oligonucleotide Impurities and Phenyl-Bonded Phases. (Supporting data on Phenyl-Hexyl robustness). Link

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Validation

A Senior Application Scientist's Guide to HRMS Analysis of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate Degradation Products

For researchers, scientists, and drug development professionals, understanding the stability of a molecule is paramount. Forced degradation studies are a cornerstone of this process, providing critical insights into pote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the stability of a molecule is paramount. Forced degradation studies are a cornerstone of this process, providing critical insights into potential degradation pathways and informing the development of stable pharmaceutical formulations.[1][2] This guide provides an in-depth analysis of the forced degradation of dimethyl 2-(5-bromo-2-nitrophenyl)malonate, a complex molecule featuring several reactive functional groups. We will explore its degradation under various stress conditions and compare the utility of High-Resolution Mass Spectrometry (HRMS) in elucidating the structure of its degradation products against other analytical techniques.

The parent molecule, dimethyl 2-(5-bromo-2-nitrophenyl)malonate (CAS No. 1417407-96-5), possesses a nitroaromatic ring and a malonate ester group, both of which are susceptible to degradation.[3] The electron-withdrawing nature of the nitro group, coupled with the reactivity of the ester functionalities, suggests several potential degradation pathways that can be induced under stressed conditions.

The Critical Role of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1][4] These studies are essential for:

  • Elucidating Degradation Pathways: Identifying the likely degradation products that could form under various environmental stimuli.[2]

  • Assessing Intrinsic Stability: Understanding the inherent stability of the molecule and its susceptibility to different degradation mechanisms.

  • Developing Stability-Indicating Methods: Ensuring that the analytical methods used can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]

  • Informing Formulation and Packaging: Guiding the development of stable dosage forms and appropriate packaging to protect the drug product.[1]

Experimental Design: A Multi-faceted Approach to Stress Testing

To comprehensively evaluate the degradation profile of dimethyl 2-(5-bromo-2-nitrophenyl)malonate, a series of forced degradation experiments are proposed. The choice of stressors is guided by ICH Q1A(R2) recommendations and the chemical nature of the molecule.[4]

Stress Conditions
StressorConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24hTo induce hydrolysis of the ester groups.
Base Hydrolysis 0.1 M NaOH at room temperature for 4hTo induce hydrolysis of the ester groups and potentially other base-labile transformations.
Oxidation 3% H₂O₂ at room temperature for 24hTo investigate susceptibility to oxidative degradation, which can be relevant for drug products exposed to air.
Thermal Degradation 80°C (dry heat) for 48hTo assess the impact of heat on the molecule's stability.
Photodegradation Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meterTo evaluate the photosensitivity of the molecule, particularly the nitroaromatic moiety.[1]
Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study and subsequent HRMS analysis.

G cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 HRMS Analysis Parent_Compound Dimethyl 2-(5-bromo-2-nitrophenyl)malonate in Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Parent_Compound->Acid Base Base Hydrolysis (0.1M NaOH, RT) Parent_Compound->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Parent_Compound->Oxidation Thermal Thermal Stress (80°C) Parent_Compound->Thermal Photolytic Photolytic Stress (ICH Q1B) Parent_Compound->Photolytic Neutralization Neutralization & Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photolytic->Neutralization LC_Separation UPLC Separation Neutralization->LC_Separation HRMS_Detection HRMS Detection (e.g., Q-TOF) LC_Separation->HRMS_Detection Data_Processing Data Processing & Structure Elucidation HRMS_Detection->Data_Processing caption Figure 1. Experimental workflow for forced degradation and HRMS analysis.

Caption: Figure 1. Experimental workflow for forced degradation and HRMS analysis.

Predicted Degradation Pathways and Products

Based on the chemical structure of dimethyl 2-(5-bromo-2-nitrophenyl)malonate, several degradation pathways can be hypothesized.

Hydrolytic Degradation (Acidic and Basic Conditions)

The primary route of degradation under both acidic and basic conditions is expected to be the hydrolysis of the two methyl ester groups of the malonate moiety. This would proceed in a stepwise manner.

G Parent Dimethyl 2-(5-bromo-2-nitrophenyl)malonate C₁₁H₁₀BrNO₆ MW: 332.11 Monoacid 2-(5-bromo-2-nitrophenyl)malonic acid monomethyl ester C₁₀H₈BrNO₆ MW: 318.08 Parent->Monoacid H₂O/H⁺ or OH⁻ -CH₃OH Diacid 2-(5-bromo-2-nitrophenyl)malonic acid C₉H₆BrNO₆ MW: 304.05 Monoacid->Diacid H₂O/H⁺ or OH⁻ -CH₃OH Decarboxylation 2-(5-bromo-2-nitrophenyl)acetic acid C₈H₆BrNO₄ MW: 260.04 Diacid->Decarboxylation Heat -CO₂ caption Figure 2. Proposed hydrolytic degradation pathway. G Parent Dimethyl 2-(5-bromo-2-nitrophenyl)malonate C₁₁H₁₀BrNO₆ MW: 332.11 Amino Dimethyl 2-(2-amino-5-bromophenyl)malonate C₁₁H₁₂BrNO₄ MW: 302.12 Parent->Amino Reduction (e.g., [H]) caption Figure 3. Potential reductive degradation of the nitro group.

Caption: Figure 3. Potential reductive degradation of the nitro group.

HRMS for Structural Elucidation: A Comparative Advantage

High-Resolution Mass Spectrometry is an indispensable tool for the identification and structural elucidation of unknown degradation products. [5]Its key advantages over other techniques include:

  • High Mass Accuracy: HRMS provides exact mass measurements, enabling the determination of elemental compositions for the parent molecule and its degradation products. This is crucial for confirming the identity of predicted degradants and identifying novel ones.

  • Sensitivity: HRMS instruments, particularly when coupled with liquid chromatography, offer excellent sensitivity for detecting low-level impurities.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by fragmenting the precursor ions and analyzing the resulting product ions. [6][7]This allows for the localization of structural modifications.

Predicted HRMS Data for Key Degradation Products
CompoundChemical FormulaPredicted Exact Mass [M-H]⁻
Dimethyl 2-(5-bromo-2-nitrophenyl)malonateC₁₁H₁₀BrNO₆330.9673
2-(5-bromo-2-nitrophenyl)malonic acid monomethyl esterC₁₀H₈BrNO₆316.9517
2-(5-bromo-2-nitrophenyl)malonic acidC₉H₆BrNO₆302.9360
2-(5-bromo-2-nitrophenyl)acetic acidC₈H₆BrNO₄258.9458
Dimethyl 2-(2-amino-5-bromophenyl)malonateC₁₁H₁₂BrNO₄301.9921

Detailed Experimental Protocol

Forced Degradation Sample Preparation
  • Prepare a stock solution of dimethyl 2-(5-bromo-2-nitrophenyl)malonate in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) at a concentration of 1 mg/mL.

  • For each stress condition, transfer an appropriate volume of the stock solution to a clean vial.

  • Add the stressor solution (0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) to achieve the desired final concentration. For thermal and photolytic studies, use the stock solution directly.

  • Incubate the samples under the specified conditions.

  • After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.

UPLC-HRMS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • HRMS Detection:

    • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Given the acidic nature of some degradation products, negative mode is likely to be more informative.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) or targeted MS/MS.

Data Processing and Analysis
  • Process the acquired data using appropriate software to identify peaks corresponding to the parent compound and its degradation products.

  • Determine the exact mass of each component and calculate its elemental composition.

  • Analyze the MS/MS fragmentation patterns to confirm the proposed structures and elucidate the structures of any unknown degradants. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectra. [8]

Conclusion

The forced degradation of dimethyl 2-(5-bromo-2-nitrophenyl)malonate is predicted to primarily involve hydrolysis of the malonate esters, with potential for decarboxylation and reduction of the nitro group under specific conditions. High-Resolution Mass Spectrometry stands out as the premier analytical technique for this type of study, offering the necessary mass accuracy, sensitivity, and structural information to confidently identify and characterize degradation products. This comprehensive approach to degradation analysis is fundamental to ensuring the safety, efficacy, and stability of pharmaceutical products.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Zheng, C., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express. [Link]

  • Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

  • Journal of the American Pharmaceutical Association. (1958). Quantitative Determination of a Series of Malonic Esters by Gas Chromatography. [Link]

  • Jabloune, R., et al. (2020). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology. [Link]

  • Spain, J. C., Wyss, O., & Gibson, D. T. (1979). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology. [Link]

  • Abe, T., et al. (2010). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Journal of Lipid Research. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. Proposed degradation pathways for 4-nitrophenol based on this study. [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Ming, Y., et al. (2020). A Disjointed Pathway for Malonate Degradation by Rhodopseudomonas palustris. Applied and Environmental Microbiology. [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Wang, X., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. [Link]

  • Pharmaffiliates. Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. [Link]

  • E-MS. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]

  • ResearchGate. HRMS mass spectrum of compound 1. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Dimethyl 2-(5-bromo-2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard: A Proactive Approach to Safety Dimethyl 2-(5-bromo-2-nitrophenyl)malonate is a compound with a specific hazard profile that requir...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: A Proactive Approach to Safety

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate is a compound with a specific hazard profile that requires careful management. According to supplier safety information, this chemical is classified as harmful and an irritant.[1] A thorough understanding of its potential risks is the foundation of safe laboratory practice.

Hazard Identification:

Hazard StatementClassificationGHS PictogramSignal Word
H302 - Harmful if swallowedAcute toxicity, OralGHS07Warning
H315 - Causes skin irritationSkin corrosion/irritationGHS07Warning
H319 - Causes serious eye irritationSerious eye damage/eye irritationGHS07Warning
H335 - May cause respiratory irritationSpecific target organ toxicityGHS07Warning

Source: Fluorochem Safety Data Sheet Information[1]

The presence of a nitrophenyl group suggests that caution should be exercised, as related compounds like 4-nitrophenol are also classified as harmful.[2] The brominated aromatic structure also calls for specific handling and disposal considerations.[3][4]

Engineering and Administrative Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), it is crucial to implement robust engineering and administrative controls to minimize exposure.

  • Engineering Controls:

    • Fume Hood: All handling of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of any dust or vapors, which may cause respiratory irritation.[1]

    • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[6]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound. The SOP should be readily accessible to all personnel.

    • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

    • Restricted Access: Limit access to areas where this chemical is being handled to authorized personnel only.

    • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling Dimethyl 2-(5-bromo-2-nitrophenyl)malonate. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are required at all times.[2][7][8] They must provide a complete seal around the eyes to protect against splashes and dust.

    • Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[9]

  • Skin and Body Protection:

    • Gloves:

      • Material: Given the lack of specific glove breakthrough data for this compound, it is prudent to select gloves based on protection against related chemicals. Nitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals.[9][10] However, for prolonged contact or when handling larger quantities, consider double-gloving or using a more resistant glove material such as neoprene.[11] Always consult the glove manufacturer's chemical resistance guide.[9]

      • Inspection and Use: Always inspect gloves for any signs of damage before use. Remove and replace gloves immediately if they become contaminated. Do not reuse disposable gloves.

    • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.[9] This will protect your skin and personal clothing from splashes and spills.

    • Full-Length Pants and Closed-Toe Shoes: Long pants and shoes that completely cover the feet are mandatory to protect against accidental spills.[9]

  • Respiratory Protection:

    • General Use: Under normal conditions of use within a fume hood, respiratory protection is not typically required.

    • Emergency Situations: In the event of a large spill or if engineering controls fail, a respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[9] If respiratory protection is needed, a particulate filter device (e.g., P3 filter) may be appropriate for dust, but for vapors, an organic vapor cartridge would be necessary.[2]

Operational and Disposal Plans

Step-by-Step Handling Procedures

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS & SOP PPE_Don 2. Don Full PPE Fume_Hood 3. Verify Fume Hood Function Weigh 4. Weigh Compound in Fume Hood Fume_Hood->Weigh Proceed to Handling Transfer 5. Transfer to Reaction Vessel React 6. Conduct Reaction Decontaminate 7. Decontaminate Glassware & Surfaces React->Decontaminate Reaction Complete Waste 8. Segregate & Label Waste PPE_Doff 9. Doff PPE Correctly Wash 10. Wash Hands Thoroughly

Caption: A step-by-step workflow for the safe handling of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate.

Waste Disposal Plan

Proper disposal of chemical waste is paramount to ensure the safety of all personnel and to protect the environment.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with Dimethyl 2-(5-bromo-2-nitrophenyl)malonate (e.g., contaminated gloves, paper towels, weigh boats) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.[12]

    • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Neutralization and Decontamination:

    • For small spills, a solution of sodium thiosulfate can be used to neutralize bromine-containing compounds.[5][13] However, for this specific compound, this should be tested on a small scale first.

    • Decontaminate all glassware and work surfaces that have come into contact with the compound. A suitable solvent wash followed by soap and water is recommended.

  • Disposal Procedures:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[14]

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (at least 15 min) Eye_Contact->Flush_Eyes Inhalation Inhalation Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Rinse_Skin Rinse Skin with Water (15-20 min) Remove_Clothing->Rinse_Skin Seek_Medical Seek Immediate Medical Attention Rinse_Skin->Seek_Medical Flush_Eyes->Seek_Medical Move_Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical Report_Incident Report Incident to EHS Seek_Medical->Report_Incident Bring_SDS Bring SDS/Info to Medical Personnel Seek_Medical->Bring_SDS

Caption: Decision-making workflow for emergency response to different types of exposure.

Specific First Aid Measures:

  • If on Skin: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes.[14] Seek immediate medical attention.[6]

  • If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][15] Remove contact lenses if present and easy to do so.[16] Seek immediate medical attention from an ophthalmologist.[7]

  • If Inhaled: Move the person to fresh air.[17] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] If the person is conscious and able to swallow, have them drink one or two glasses of water.[14] Call a poison control center or doctor immediately for treatment advice.[1][14]

References

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • Safety Data Sheet: Dimethyl malonate. Carl ROTH. [Link]

  • Safety Data Sheet: Diethyl malonate. Carl ROTH. [Link]

  • Material Safety Data Sheet. Halogene T-30. [Link]

  • Sodium malonate dibasic. Bio-World. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety - University of California, Berkeley. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Riverside. [Link]

  • Method for the bromination of aromatic compound.
  • P-NITROPHENOL. Occupational Safety and Health Administration. [Link]

  • Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. PrepChem.com. [Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Which is the best way to recycle or neutralise Bromine?. ResearchGate. [Link]

  • Safely handling a liter of Bromine?. Reddit. [Link]

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